Product packaging for squamocin-G(Cat. No.:)

squamocin-G

Cat. No.: B1246631
M. Wt: 622.9 g/mol
InChI Key: MBABCNBNDNGODA-LUVUIASKSA-N
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Description

Bullatacin is a polyketide. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B1246631 squamocin-G

Properties

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1

InChI Key

MBABCNBNDNGODA-LUVUIASKSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

Synonyms

asimicin
bullatacin
rolliniastatin-1
rolliniastatin-2

Origin of Product

United States

Foundational & Exploratory

Squamocin-G from Annona glabra: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of squamocin-G, an annonaceous acetogenin, from the seeds of Annona glabra. The document details the experimental protocols for extraction and purification, presents available quantitative data, and illustrates the key experimental workflows and biological pathways associated with this potent bioactive compound.

Introduction

Annonaceous acetogenins are a class of polyketides derived from long-chain fatty acids found exclusively in the plant family Annonaceae. These compounds have garnered significant scientific interest due to their potent biological activities, including cytotoxic, antitumor, and pesticidal properties. This compound is a notable member of this class, and Annona glabra, commonly known as pond apple, has been identified as a key natural source. This guide focuses on the technical aspects of its discovery and isolation from this specific plant species.

Discovery and Bioactivity

This compound has been identified as a potent bioactive acetogenin isolated from Annona glabra. Its biological activities are a subject of ongoing research, with significant findings in its antifungal and cytotoxic effects. The mechanism of action for annonaceous acetogenins, in general, involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of ATP.

Recent studies have also investigated the specific molecular targets of this compound. Its antifungal activity, for instance, is attributed to its ability to bind to succinate dehydrogenase and β-tubulin[1]. Furthermore, a patent has reported the cytotoxic activity of this compound against several cancer cell lines, including P-388 mouse leukemia, PC-6 human lung cancer, and NUGC-3 human gastric cancer cell lines, although specific IC50 values were not provided in that document[2].

Experimental Protocols

The isolation of this compound from Annona glabra seeds is a multi-step process involving extraction, fractionation, and chromatographic purification. While a detailed, consolidated protocol for this compound is not available in a single publication, the following methodology is synthesized from established procedures for isolating acetogenins from Annona glabra.

Plant Material and Extraction
  • Plant Material : Air-dried seeds of Annona glabra are used as the starting material.

  • Grinding and Defatting : The dried seeds are ground into a fine powder. This powder is then typically defatted using a non-polar solvent like n-hexane to remove oils, which can interfere with subsequent extraction and purification steps.

  • Extraction : The defatted seed powder is then extracted with a polar solvent. Methanol is commonly used for this purpose. The extraction is typically carried out at room temperature with stirring for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure exhaustive extraction of the bioactive compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude methanolic extract is subjected to a series of fractionation and chromatographic steps to isolate this compound.

  • Solvent Partitioning : The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as dichloromethane (DCM) and ethyl acetate. This compound, being a relatively non-polar acetogenin, is expected to be concentrated in the DCM fraction.

  • Column Chromatography : The bioactive fraction (typically the DCM fraction) is then subjected to column chromatography.

    • Adsorbent : Silica gel is commonly used as the stationary phase.

    • Elution : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane, ethyl acetate, and methanol.

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Kedde's reagent) to identify those containing acetogenins.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified using preparative HPLC.

    • Column : A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase : An isocratic or gradient system of methanol and water is a common mobile phase.

    • Detection : UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

Quantitative Data

Quantitative data for this compound from Annona glabra is limited in the available literature. However, some key data points have been reported.

Yield and Purity

One study has quantified the content of this compound in dichloromethane extracts of Annona glabra seeds, indicating its presence in significant amounts[1]. However, the specific yield of pure this compound following the complete isolation process is not explicitly stated.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

ParameterDataReference
¹³C NMR Signals at δ 24.4 and 25.7 ppm are characteristic and distinguish it from its isomer, bullatacin.[2]
Mass Spec. The molecular weight and fragmentation pattern are key identifiers. LC-MS/MS methods have been developed for the analysis of related acetogenins.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Annona glabra seeds.

G A Annona glabra Seeds B Grinding and Defatting (n-hexane) A->B C Methanolic Extraction B->C D Crude Methanolic Extract C->D E Solvent Partitioning (DCM/H2O) D->E F Dichloromethane Fraction E->F G Silica Gel Column Chromatography F->G H Enriched Fractions G->H I Preparative HPLC (C18) H->I J Pure this compound I->J

Caption: Isolation workflow for this compound.

Proposed Antifungal Mechanism

The proposed mechanism of antifungal action for this compound involves the inhibition of key cellular processes.

G cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion Apoptosis Cell Death Mitochondrion->Apoptosis Disruption of Electron Transport Chain Microtubules Microtubules Mitosis Inhibition of Cell Division Microtubules->Mitosis Disruption of Microtubule Dynamics SDH Succinate Dehydrogenase (Complex II) BetaTubulin β-Tubulin SquamocinG This compound SquamocinG->SDH Inhibition SquamocinG->BetaTubulin Binding

Caption: Proposed antifungal signaling pathway.

Conclusion

This compound, isolated from Annona glabra, represents a promising natural product with significant biological activities. This guide has outlined the fundamental procedures for its discovery and isolation, providing a framework for researchers in natural product chemistry and drug development. Further research is warranted to fully elucidate its pharmacological profile, including detailed cytotoxic assays and in-vivo studies, which will be crucial for assessing its therapeutic potential. The development of standardized, high-yield isolation protocols will also be essential for advancing the research and potential application of this potent acetogenin.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of squamocin-G, an annonaceous acetogenin. The information is compiled from spectroscopic data and isolation protocols reported in peer-reviewed literature, aiming to serve as a foundational resource for further research and development.

Introduction to this compound

This compound is a member of the annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain containing oxygenated functional groups, including hydroxyls, ketones, and one or more tetrahydrofuran (THF) rings, terminating in an α,β-unsaturated γ-lactone. This compound, specifically, is an adjacent bis-tetrahydrofuranic acetogenin isolated from the seeds of Annona squamosa L.[1][2]. The acetogenins, as a class, are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, which is the basis for their significant cytotoxic and antitumor activities[3].

Chemical Structure and Stereochemistry

The definitive structure of this compound was established through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the absolute stereochemistry of this compound has not been explicitly detailed in the available literature, the stereochemical assignment of closely related acetogenins is typically accomplished using techniques such as Mosher's ester analysis of secondary alcohols.

Molecular Formula: C₃₇H₆₆O₇

Core Structure: The structure of this compound is characterized by a 37-carbon chain. Key features include:

  • An α,β-unsaturated γ-lactone (butenolide) ring at one end of the aliphatic chain.

  • Two adjacent tetrahydrofuran (THF) rings.

  • Multiple hydroxyl (-OH) groups along the carbon chain.

The precise connectivity and stereochemistry of these functional groups are crucial for its biological activity. Based on the initial report, the structures of this compound and related compounds were established on the basis of spectral evidence[1][2].

Quantitative Data

The structural elucidation of this compound is supported by quantitative spectroscopic data. Below is a summary of the reported NMR data for the compound.

Table 1: NMR Spectroscopic Data for this compound

Position ¹³C NMR (δc) ¹H NMR (δH, mult., J in Hz)
1174.33-
2131.18-
333.22.40 (dd, 15.0, 8.2), 2.50 (br d, 15.0)
469.993.85 (m)
537.39-
6 or 1325.54-
13 or 625.61-
7, 8, 9, 10, 11, 12, 27, 28, 29, 30, 3129.10–29.67-
1433.32-
1574.043.39 (m)
1683.23.84–3.93 (m)
1728.34-
18, 2128.88–28.93-
19 or 2082.263.84–3.90 (m)
20 or 1982.513.84–3.90 (m)
2224.49-
2382.773.84–3.93 (m)
2471.333.84–3.93 (m)
2532.42-
2626.03-
3231.89-
3322.67-
3414.100.87 (t, 6.9)
35151.777.18 (br s)
3677.975.06 (qq, 6.8, 1.4)
3719.101.44 (d, 6.7)

Note: Data sourced from a 2023 study on Annona atemoya. The assignments for C-6/C-13 and C-19/C-20 are interchangeable based on the provided data.

Table 2: Cytotoxicity of Related Annonaceous Acetogenins

Compound/Extract Cell Line IC₅₀ (µg/mL)
A. squamosa Seed ExtractMCF-70.25
A. squamosa Seed ExtractHep G20.36

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of this compound, based on methodologies reported for annonaceous acetogenins.

The isolation of this compound from its natural source, such as the seeds of Annona squamosa, typically involves solvent extraction followed by chromatographic separation.

  • Preparation of Plant Material: Air-dried and powdered seeds of Annona squamosa are used as the starting material.

  • Solvent Extraction: The powdered seeds are extracted with a non-polar solvent, such as petroleum ether or hexane, to isolate the lipophilic acetogenins. This is often performed using a Soxhlet apparatus or by maceration at room temperature.

  • Crude Extract Preparation: The resulting organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different classes of compounds.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing acetogenins.

  • Further Purification: Fractions rich in this compound are further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structure of the purified this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to determine the molecular weight and molecular formula of the compound. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, which helps in identifying the core structure and the location of functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of protons, including their connectivity and stereochemical relationships through coupling constants.

    • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., carbonyl, olefinic, oxygenated carbons).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the carbon skeleton and the placement of functional groups.

  • Stereochemical Analysis (Mosher's Ester Method): To determine the absolute configuration of the hydroxyl-bearing stereocenters, the purified acetogenin is derivatized with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride. The ¹H NMR spectra of the resulting diastereomeric esters are then analyzed. The differences in the chemical shifts of protons near the newly formed ester linkage can be used to assign the absolute stereochemistry at that center.

Visualizations

The following diagrams illustrate the generalized structure of an adjacent bis-THF acetogenin and a workflow for its isolation.

squamocin_G_structure cluster_lactone α,β-Unsaturated γ-Lactone cluster_chain1 Alkyl Chain cluster_bisTHF Adjacent bis-THF with Hydroxyls cluster_chain2 Alkyl Chain lactone O=C-CH=C-CH(CH₃)-O- chain1 -(CH₂)n- lactone->chain1 bisTHF -CH(OH)-[THF]-[THF]-CH(OH)- chain1->bisTHF chain2 -(CH₂)m-CH₃ bisTHF->chain2

Caption: Generalized structure of an adjacent bis-THF acetogenin.

isolation_workflow start Annona squamosa Seeds extraction Petroleum Ether Extraction start->extraction crude_extract Crude Lipophilic Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

References

Squamocin-G: A Technical Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin-G, a member of the annonaceous acetogenins, has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its biological activity against various cancer cells. It details the cytotoxic effects, underlying molecular mechanisms, and key signaling pathways modulated by this compound. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction

Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, are recognized for their potent cytotoxic properties against a wide range of cancer cell lines.[1][2] Squamocin, a prominent member of this family, has been shown to be a powerful and effective antitumor agent.[3] This guide focuses specifically on this compound and its multifaceted biological activities that lead to cancer cell death. It is designed to be a valuable resource for researchers and professionals in the field of oncology drug discovery.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects across a variety of cancer cell lines. Its efficacy is often highlighted by its low half-maximal inhibitory concentration (IC50) values, indicating its ability to inhibit cancer cell proliferation at nanomolar to micromolar concentrations.

Table 1: Cytotoxicity of Squamocin and Related Compounds against Various Cancer Cell Lines
Compound/ExtractCancer Cell LineIC50 ValueReference
SquamocinSCC15 (Head and Neck Squamous Cell Carcinoma)11.65 µg/mL[4]
SquamocinSCC25 (Head and Neck Squamous Cell Carcinoma)10.85 µg/mL[4]
SquamocinT24 (Bladder Cancer)Not specified, but cytotoxic to all tested cancer lines[5]
SquamocinMCF-7 (Breast Cancer)~100 times more effective than adriamycin[4]
Squamocin PMCF-7/ADR (Multidrug-resistant Breast Cancer)3.34 µM[6]
Annosquatin IIIMCF-7/ADR (Multidrug-resistant Breast Cancer)4.04 µM[6]
Squamocin PSMMC 7721/T (Multidrug-resistant Hepatoma)0.435 µM[6]
Annosquatin IIISMMC 7721/T (Multidrug-resistant Hepatoma)1.79 µM[6]
Annona squamosa leaf isolateHeLa (Cervical Cancer)70.9021 ppm[7]
Free AnnonacinMCF-7 (Breast Cancer)4.52 µg/mL[8]
Free SquamocinMCF-7 (Breast Cancer)10.03 µg/mL[8]
Compound 1 (from Annona glabra)MIA PaCa-2 (Pancreatic Cancer)11.01 ± 1.43 µM[9]
Compound 1 (from Annona glabra)Panc-1 (Pancreatic Cancer)19.06 ± 0.28 µM[9]
Compound 1 (from Annona glabra)KPC (Pancreatic Cancer)17.86 ± 0.87 µM[9]

Molecular Mechanisms of Action

This compound induces cancer cell death through multiple interconnected mechanisms, primarily by triggering apoptosis, inducing cell cycle arrest, and modulating key signaling pathways.

Induction of Apoptosis

Squamocin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][10]

Key observations include:

  • Activation of Caspases: Squamocin treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[3][5]

  • PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to its inactivation and facilitating cell death.[3][5]

  • Modulation of Bcl-2 Family Proteins: Squamocin induces the expression of pro-apoptotic proteins such as Bax and Bad.[5] This shift in the balance of Bcl-2 family proteins towards apoptosis is a critical step in the intrinsic pathway.

  • Mitochondrial Dysfunction: Squamocin inhibits the mitochondrial respiratory Complex I (NADH-ubiquinone oxidoreductase), leading to decreased ATP production and the generation of reactive oxygen species (ROS), which can further trigger the apoptotic cascade.[4]

squamocin This compound mito Mitochondrial Complex I Inhibition squamocin->mito Inhibits bax_bad Bax/Bad Upregulation squamocin->bax_bad Induces cas8 Caspase-8 Activation squamocin->cas8 Activates (Extrinsic Pathway) ros ROS Generation mito->ros ros->bax_bad cas9 Caspase-9 Activation bax_bad->cas9 Activates (Intrinsic Pathway) cas3 Caspase-3 Activation cas9->cas3 cas8->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound induced apoptosis pathway.

Cell Cycle Arrest

Squamocin has been shown to arrest the cell cycle at the G1 phase in several cancer cell lines, including T24 bladder cancer cells and glioma, hepatocellular carcinoma, and colon cancer cells.[3][5] More recent studies have also indicated cell cycle arrest at the S and G2/M phases in head and neck squamous cell carcinoma cells.[4] This cell cycle arrest prevents cancer cells from proliferating and can make them more susceptible to apoptosis. The arrest is often associated with the modulation of histone H3 phosphorylation.[3]

Modulation of Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Squamocin has been observed to modulate this pathway to promote apoptosis. Specifically, it has been shown to:

  • Decrease ERK Phosphorylation: The Extracellular signal-Regulated Kinase (ERK) is typically associated with cell survival. Squamocin treatment leads to a decrease in its phosphorylation (activation).[3]

  • Increase JNK Phosphorylation: The c-Jun N-terminal Kinase (JNK) is often involved in stress responses and apoptosis. Squamocin increases the phosphorylation (activation) of JNK.[3]

squamocin This compound erk ERK Phosphorylation (Cell Survival) squamocin->erk Inhibits jnk JNK Phosphorylation (Apoptosis) squamocin->jnk Activates survival Cell Survival erk->survival apoptosis Apoptosis jnk->apoptosis

Caption: Modulation of MAPK signaling by this compound.

Recent research has uncovered a novel mechanism involving ER stress. Squamocin induces ER stress, which in turn leads to the ER-associated degradation (ERAD) of two key oncoproteins:

  • EZH2 (Enhancer of zeste homolog 2): A histone methyltransferase often overexpressed in cancer.

  • MYC: A potent proto-oncogene.

The degradation of EZH2 and MYC via the ubiquitin-proteasome system ultimately results in the arrest of tumor growth.[4]

squamocin This compound er_stress Endoplasmic Reticulum Stress squamocin->er_stress Induces erad ER-Associated Degradation (ERAD) er_stress->erad Activates ezh2_myc EZH2 and MYC Oncoproteins erad->ezh2_myc Targets degradation Ubiquitin-Proteasome Degradation ezh2_myc->degradation growth_arrest Tumor Growth Arrest degradation->growth_arrest

Caption: ER stress-mediated degradation of EZH2/MYC by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of this compound. Specific details may need to be optimized based on the cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

start Seed cells in a 96-well plate treat Treat with varying concentrations of This compound start->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent and incubate for 2-4 hours incubate->mtt solubilize Add solubilization solution (e.g., DMSO) mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Caption: Workflow for MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspase-3, PARP, p-ERK, p-JNK, EZH2, MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities relative to the loading control.

Conclusion and Future Directions

This compound is a promising natural compound with potent and broad-spectrum anticancer activity. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including MAPK and the ER stress-EZH2/MYC axis, makes it an attractive candidate for further investigation. While it demonstrates significant efficacy, challenges such as its high lipophilicity and poor water solubility need to be addressed to enhance its therapeutic potential.[1] Future research should focus on developing novel drug delivery systems, such as nanoparticle formulations, to improve its bioavailability and tumor-targeting capabilities, as well as conducting further in vivo studies to validate its preclinical efficacy and safety.[8][11]

References

The Inhibitory Action of Squamocin-G on Mitochondrial Complex I: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squamocin-G, a member of the annonaceous acetogenin family of natural products, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This document provides an in-depth technical guide on the mechanism of action of this compound, focusing on its interaction with complex I and the downstream cellular consequences. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and a visualization of the implicated signaling pathways. This information is intended to support further research and drug development efforts targeting mitochondrial metabolism.

Introduction

Mitochondrial complex I is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular respiration and ATP production. Its inhibition has significant implications for cellular metabolism and survival, making it a key target for drug discovery, particularly in the field of oncology. Annonaceous acetogenins, a class of polyketides isolated from plants of the Annonaceae family, are among the most potent inhibitors of complex I. This compound belongs to this family and exhibits significant cytotoxic activity against various cancer cell lines. This whitepaper will delve into the molecular mechanisms underlying the inhibitory effects of this compound on mitochondrial complex I.

Mechanism of Action

This compound exerts its inhibitory effect on mitochondrial complex I by interacting with the ubiquinone binding pocket of the enzyme. This interaction is believed to be competitive with the natural substrate, ubiquinone (Coenzyme Q10). The binding of this compound blocks the transfer of electrons from NADH to ubiquinone, thereby halting the flow of electrons through the respiratory chain.

Competition experiments with other complex I inhibitors, such as rotenone and piericidin A, suggest that squamocin and related acetogenins bind at a site that overlaps with the ubiquinone substrate-binding domain. Specifically, studies on heterocyclic analogues of squamocin indicate a negative allosteric effect at the ubiquinone-binding site, supporting the existence of a large, cooperatively regulated inhibitor/ubiquinone-binding pocket within the catalytic core of the enzyme[1].

The inhibition of complex I by this compound leads to two primary consequences: a drastic reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Quantitative Data

CompoundCell LineIC50Reference
SquamocinHL-60 (Human promyelocytic leukemia)0.17 µg/mL[2]

Note: The provided IC50 value represents the concentration required to inhibit the proliferation of the specified cancer cell line by 50% and is a measure of the compound's overall cytotoxicity, which is mechanistically linked to its potent inhibition of mitochondrial complex I.

Downstream Signaling Pathways

The inhibition of mitochondrial complex I by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptotic cell death.

ATP Depletion and ROS Production

The immediate consequence of complex I inhibition is a sharp decrease in the mitochondrial membrane potential and a subsequent reduction in ATP synthesis. This energy crisis, coupled with the backup of electrons in the electron transport chain, leads to the increased generation of superoxide radicals and other reactive oxygen species (ROS).

Apoptotic Pathway Activation

The accumulation of ROS and the depletion of ATP act as triggers for the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins such as Bax and Bad, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspase, caspase-3.

Furthermore, squamocin has been shown to activate the stress-activated protein kinase (SAPK)/JNK signaling pathway, which can also contribute to the apoptotic response.

The following diagram illustrates the proposed signaling pathway:

SquamocinG_Pathway SquamocinG This compound ComplexI Mitochondrial Complex I SquamocinG->ComplexI Inhibits e_flow Electron Flow Blocked ComplexI->e_flow ATP_depletion ATP Depletion e_flow->ATP_depletion ROS_increase Increased ROS Production e_flow->ROS_increase MMP_decrease Decreased Mitochondrial Membrane Potential e_flow->MMP_decrease Apoptosis Apoptosis ATP_depletion->Apoptosis Bax_Bad Bax/Bad Activation ROS_increase->Bax_Bad JNK SAPK/JNK Activation ROS_increase->JNK CytoC Cytochrome c Release MMP_decrease->CytoC Bax_Bad->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis JNK->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.

Mitochondrial Complex I Activity Assay (Colorimetric)

This protocol describes a method to determine the activity of mitochondrial complex I by measuring the decrease in NADH absorbance.

ComplexI_Assay cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Protein_Quant Determine Protein Concentration Mito_Isolation->Protein_Quant Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Antimycin A, CoQ1) Add_Mito Add Mitochondrial Suspension Prepare_Reaction_Mix->Add_Mito Add_SquamocinG Add this compound (or vehicle control) Add_Mito->Add_SquamocinG Incubate Incubate Add_SquamocinG->Incubate Initiate_Reaction Initiate with NADH Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic mode) Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Rate of NADH Oxidation Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition

Caption: Experimental workflow for Complex I activity assay.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Antimycin A (to inhibit complex III)

  • Coenzyme Q1 (ubiquinone analog)

  • NADH

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer with kinetic reading capabilities

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay).

  • Reaction Setup: In a 96-well plate, add the assay buffer, antimycin A (final concentration ~2 µM), and Coenzyme Q1 (final concentration ~50 µM).

  • Sample Addition: Add the mitochondrial suspension to each well (e.g., 20-50 µg of protein).

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Add the vehicle (e.g., DMSO) to the control wells.

  • Incubation: Incubate the plate at 30°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADH (final concentration ~100-200 µM).

  • Measurement: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute). Determine the percentage of inhibition by this compound relative to the vehicle control.

Cellular ATP Level Measurement

This protocol describes a luminescence-based assay to quantify cellular ATP levels.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • ATP measurement kit (e.g., ATPlite)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired time period.

  • Lysis: Add the cell lysis solution provided in the ATP measurement kit to each well and incubate according to the manufacturer's instructions to release ATP.

  • Substrate Addition: Add the luciferase/luciferin substrate solution to each well.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Quantify ATP levels by comparing the luminescence of treated samples to a standard curve of known ATP concentrations.

Reactive Oxygen Species (ROS) Measurement

This protocol describes a fluorescence-based assay using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • DCFH-DA

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired time period.

  • Staining: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA (e.g., 10 µM in PBS) in the dark at 37°C for 30 minutes.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I, acting at the ubiquinone binding site. Its inhibitory action leads to a cascade of cellular events, including ATP depletion, increased ROS production, and ultimately, apoptosis. The quantitative data on its cytotoxicity, combined with the understanding of its mechanism and the availability of robust experimental protocols, positions this compound and related acetogenins as important tools for studying mitochondrial function and as promising leads for the development of novel anticancer therapeutics. Further research is warranted to determine the precise kinetic parameters of this compound's interaction with complex I and to fully elucidate its potential in a clinical setting.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonaceous acetogenins, a class of polyketides found in the Annonaceae family of plants, have garnered significant attention for their potent biological activities, including their neurotoxic effects. Among these, squamocin-G and its structural relatives stand out for their association with atypical Parkinsonian syndromes. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound and related acetogenins, with a focus on their mechanisms of action, quantitative toxicity data, and the experimental protocols used for their evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the fields of neurotoxicology, neurodegenerative diseases, and natural product chemistry. The primary mechanism of acetogenin-induced neurotoxicity is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This disruption of cellular energy metabolism leads to a cascade of downstream events, including ATP depletion, oxidative stress, and ultimately, neuronal cell death. Furthermore, emerging evidence links acetogenin exposure to the hyperphosphorylation and aggregation of the microtubule-associated protein tau, a hallmark of several neurodegenerative disorders, including Alzheimer's disease and progressive supranuclear palsy. This guide will delve into the intricate signaling pathways implicated in these processes and provide detailed methodologies for the key experiments cited.

Quantitative Neurotoxicity Data

The neurotoxic potential of various acetogenins has been quantified using different neuronal cell models and viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the available quantitative data.

CompoundCell ModelAssayIC50Reference
AnnonacinDopaminergic Neurons-0.018 µM
AnnonacinPrimary Rat Cortical NeuronsMTT30.07 µg/mL (approx. 50 µM)
AnnonacinRat Striatal Neurons---
Squamocin---Data not explicitly found in search results.
Crude Extracts
A. triloba EtOAc ExtractPrimary Rat Cortical NeuronsMTT47.96 µg/mL
A. muricata Pulp ExtractLUHMES NeuronsLDHInduces 67% cell death at 1 mg/mL
A. squamosa Pulp ExtractLUHMES NeuronsLDHInduces cell death at 10 mg/mL

Table 1: Comparative Neurotoxicity of Annonaceous Acetogenins and Extracts.

Core Mechanism of Action: Mitochondrial Complex I Inhibition

The primary molecular target of this compound and related acetogenins is Complex I of the mitochondrial electron transport chain. This large multi-subunit enzyme plays a crucial role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone. The inhibition of Complex I by acetogenins disrupts this process, leading to a cascade of detrimental downstream effects.

Signaling Pathway of Acetogenin-Induced Neurotoxicity

The following diagram illustrates the signaling cascade initiated by the inhibition of mitochondrial Complex I by acetogenins.

Acetogenin_Neurotoxicity_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mito_Complex_I Mitochondrial Complex I ETC Electron Transport Chain Mito_Complex_I->ETC Electron Flow ROS Reactive Oxygen Species (ROS) Mito_Complex_I->ROS Increased Production ATP_Depletion ATP Depletion Mito_Complex_I->ATP_Depletion Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Contributes to Squamocin_G This compound / Acetogenins Squamocin_G->Mito_Complex_I Inhibition Neuronal_Death Neuronal Death ATP_Depletion->Neuronal_Death Induces Apoptosis_Caspases Caspase Activation Oxidative_Stress->Apoptosis_Caspases Triggers GSK3b GSK-3β Oxidative_Stress->GSK3b Activates PP2A PP2A Oxidative_Stress->PP2A Inhibits Apoptosis_Caspases->Neuronal_Death Executes Tau_Protein Tau Protein Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_Protein->Hyperphosphorylated_Tau Becomes Tau_Aggregation Tau Aggregation Hyperphosphorylated_Tau->Tau_Aggregation Leads to Tau_Aggregation->Neuronal_Death Contributes to GSK3b->Tau_Protein Phosphorylates PP2A->Tau_Protein Dephosphorylates

Caption: Signaling pathway of acetogenin-induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound and related acetogenins.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound or other acetogenins in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated control wells (vehicle only). Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution

Squamocin-G: A Technical Guide to its Antifungal and Nematicidal Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Squamocin-G, a member of the Annonaceous acetogenin family of natural products, has demonstrated significant potential as a biopesticide due to its potent antifungal and nematicidal activities. This technical guide provides an in-depth analysis of its biological effects, mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Quantitative Efficacy of this compound

The following tables summarize the available quantitative data on the antifungal and nematicidal activity of this compound and related acetogenins.

Table 1: Nematicidal Activity of Annonaceous Acetogenins

CompoundTarget NematodeEfficacy MetricValueReference
This compoundMeloidogyne incognitaPotent ActivityNot specified[1]
Eight Acetogenins (unspecified)Bursaphelenchus xylophilusLD₅₀0.006 - 0.048 µg/mL[1]

Table 2: Antifungal Activity of Annonaceous Acetogenins

CompoundTarget FungusEfficacy MetricValueReference
This compoundPhytophthora infestansPotent in vitro & in vivo activityNot specified[1]
SquamocinPhytophthora infestansPotent in vitro & in vivo activityNot specified[1]
Squamostatin-APhytophthora infestansPotent in vitro & in vivo activityNot specified[1]
Squamostatin-APuccinia reconditaEffective controlNot specified[1]
Mechanism of Action: Mitochondrial Complex I Inhibition

The primary mechanism of action for this compound and other Annonaceous acetogenins is the potent and specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death in susceptible organisms.

Recent studies have also suggested a potential interaction with other mitochondrial components. For instance, the binding of this compound to succinate dehydrogenase (Complex II) and β-tubulin has been investigated as a possible contributor to its antifungal activity against Colletotrichum sp. and Fusarium sp.

Below is a diagram illustrating the proposed mechanism of action.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol Cytosol complex_I Complex I (NADH:ubiquinone oxidoreductase) ubiquinone Ubiquinone (CoQ) complex_I->ubiquinone e- atp_synthase ATP Synthase complex_II Complex II (Succinate Dehydrogenase) complex_II->ubiquinone e- complex_III Complex III ubiquinone->complex_III e- cytochrome_c Cytochrome c complex_III->cytochrome_c e- complex_IV Complex IV cytochrome_c->complex_IV e- complex_IV->atp_synthase H+ gradient atp_depletion ATP Depletion atp_synthase->atp_depletion Reduced ATP Production squamocin_G This compound squamocin_G->complex_I Inhibits cell_death Cell Death atp_depletion->cell_death Leads to

Proposed mechanism of action for this compound.
Experimental Protocols

The following are representative protocols for assessing the antifungal and nematicidal activity of this compound, based on established methodologies for Annonaceous acetogenins.

This protocol describes a method to determine the inhibitory effect of this compound on the mycelial growth of P. infestans.

prep Prepare PDA medium with varying concentrations of this compound inoculate Inoculate center of each plate with a mycelial plug of P. infestans prep->inoculate incubate Incubate plates in the dark at 18-20°C for 5-7 days inoculate->incubate measure Measure the diameter of mycelial growth incubate->measure calculate Calculate the percentage of growth inhibition measure->calculate hatch Hatch M. incognita J2 from egg masses prepare_wells Prepare multi-well plates with This compound solutions and a suspension of J2 nematodes hatch->prepare_wells incubate Incubate plates at 25-28°C for 24, 48, and 72 hours prepare_wells->incubate observe Observe nematode mortality under a microscope incubate->observe calculate_mortality Calculate the percentage of mortality observe->calculate_mortality

References

The Insecticidal Potential of Squamocin-G: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, a member of the annonaceous acetogenin family of natural products, has emerged as a compound of significant interest in the development of novel bio-insecticides. Extracted from plants of the Annonaceae family, this potent secondary metabolite exhibits a broad spectrum of activity against various agricultural pests. Its complex and multi-faceted mechanism of action, primarily targeting cellular respiration, makes it a compelling candidate for pest management strategies, particularly in the context of increasing resistance to conventional synthetic insecticides. This technical guide provides an in-depth overview of the insecticidal properties of this compound, detailing its mechanisms of action, summarizing key quantitative efficacy data, and outlining the experimental protocols used to evaluate its bioactivity.

Mechanism of Action

The primary insecticidal activity of this compound and other annonaceous acetogenins stems from their potent inhibition of the mitochondrial electron transport chain.[1] Specifically, this compound targets Complex I (NADH: ubiquinone oxidoreductase), a critical enzyme in cellular respiration.[1] By binding to the ubiquinone catalytic site, it effectively blocks the transfer of electrons from NADH, leading to a cascade of cytotoxic events.[1] This disruption of oxidative phosphorylation results in a significant depletion of cellular ATP, ultimately causing energy deprivation and cell death through apoptosis.[1]

Recent studies have revealed that this compound possesses multiple modes of action beyond mitochondrial inhibition, particularly in the midgut of insects. In larvae of the mosquito Aedes aegypti, squamocin has been shown to induce autophagy, as evidenced by the increased expression of autophagy-related genes Atg1 and Atg8.[2][3][4] Furthermore, it downregulates the expression of V-ATPase and aquaporin (Aqp4) genes, disrupting ion and water transport across the gut epithelium.[2][3][4] This multi-pronged attack on essential physiological processes may reduce the likelihood of insects developing resistance.[2][3]

Signaling Pathway of this compound's Cytotoxic Effects

SquamocinG_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Midgut Insect Midgut Cell ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (UQ) ComplexI->UQ e- ATP_Depletion ATP Depletion ComplexI->ATP_Depletion Leads to ComplexIII Complex III UQ->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Autophagy Autophagy Induction (↑ Atg1, Atg8) Cell_Death Cell Death Autophagy->Cell_Death IonTransport Ion/Water Transport Disruption (↓ V-ATPase, Aqp4) IonTransport->Cell_Death SquamocinG This compound SquamocinG->ComplexI Inhibits SquamocinG->Autophagy SquamocinG->IonTransport ATP_Depletion->Cell_Death

Caption: Molecular mechanism of this compound, targeting mitochondrial Complex I and midgut cells.

Quantitative Insecticidal Activity

This compound has demonstrated significant insecticidal effects against a range of agricultural pests, most notably lepidopteran species such as the fall armyworm, Spodoptera frugiperda. The following tables summarize the quantitative data on its efficacy from various studies.

Table 1: Mortality of Spodoptera frugiperda Larvae Treated with this compound
ConcentrationExposure Time (hours)Mortality (%)Application MethodReference
50 µg/mL7293Semi-field spray on corn[5][6]
100 µg/mL72100Semi-field spray on corn[5][6]
100 µg/g of dietNot specified100Diet Incorporation[7]
100 µg/mL7255Laboratory Bioassay[4]
Table 2: General Activity Spectrum of this compound
Pest SpeciesOrderEffect NotedReference
Spodoptera frugiperdaLepidopteraHigh larval mortality, antifeedant effects[7][8][9]
Aedes aegyptiDipteraLarvicidal, cytotoxic to midgut cells[3]
Myzus persicaeHemipteraToxic (30% mortality at unspecified conc.)[3]
Plutella xylostellaLepidopteraToxic to larvae[10]
Ceratitis capitataDipteraOviposition deterrent[10]

Experimental Protocols

Standardized bioassays are crucial for determining the efficacy and lethal concentrations of insecticidal compounds. Below are detailed methodologies for three common types of bioassays used in the evaluation of this compound and other botanical insecticides.

Protocol 1: Diet Incorporation Bioassay

This method is effective for assessing the toxicity of compounds against chewing insects, particularly lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) of this compound when ingested by the target pest.

Materials:

  • Target insect larvae (e.g., second instar S. frugiperda)

  • Artificial larval diet components (e.g., yeast, beans, wheat germ, agar, ascorbic acid, etc.)[4][7][11]

  • This compound stock solution (dissolved in a volatile solvent like acetone)

  • Petri dishes or multi-well plates

  • Fine camel-hair brush

  • Incubator or environmental chamber set to appropriate conditions (e.g., 25°C ± 1°C, 50-60% RH, 10:14 L:D photoperiod)[4]

Procedure:

  • Diet Preparation: Prepare the artificial larval diet according to a standard laboratory procedure.[4][11] Allow the diet to cool to approximately 50-60°C before adding the test compound.

  • Dose Preparation: Prepare serial dilutions of the this compound stock solution.

  • Incorporation: For each concentration, add a precise volume of the this compound solution to a known weight of the molten diet to achieve the desired final concentration (e.g., µg of compound per g of diet).[7][11] A control diet should be prepared by adding only the solvent. Mix thoroughly to ensure even distribution.

  • Dispensing: Dispense the treated and control diets into individual petri dishes or the wells of a multi-well plate. Allow the diet to solidify completely.

  • Insect Infestation: Using a fine camel-hair brush, carefully transfer one larva into each container.

  • Incubation: Place the containers in an incubator under controlled environmental conditions.

  • Mortality Assessment: Record larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded gently with the brush.

  • Data Analysis: Use the mortality data to perform a probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 2: Leaf Dip Bioassay

This method is widely used for evaluating the contact and ingestion toxicity of insecticides on foliage-feeding insects like aphids and caterpillars.

Objective: To assess the toxicity of this compound when applied to a leaf surface.

Materials:

  • Fresh, untreated host plant leaves (e.g., cabbage, cotton, maize)[4]

  • This compound and a suitable surfactant/emulsifier

  • Distilled water

  • Beakers

  • Forceps

  • Filter paper or paper towels

  • Petri dishes lined with moistened filter paper

  • Target insects (e.g., Plutella xylostella larvae, Myzus persicae adults)

Procedure:

  • Solution Preparation: Prepare a series of aqueous dilutions of this compound. A small amount of a non-ionic surfactant (e.g., Tween-80 at 0.1%) should be added to ensure even wetting of the leaf surface. A control solution containing only water and the surfactant should also be prepared.

  • Leaf Dipping: Using forceps, immerse a leaf disc or whole leaf into a test solution for a set time (e.g., 10-30 seconds) with gentle agitation.[12]

  • Drying: Place the dipped leaves on filter paper or a wire mesh to air-dry for 1-2 hours in a fume hood.

  • Bioassay Setup: Place each dried, treated leaf into a petri dish containing a piece of moistened filter paper to maintain turgidity.

  • Insect Introduction: Introduce a known number of test insects (e.g., 10-20 individuals) onto the leaf surface in each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions.

  • Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LC50 value using probit analysis.

Experimental Workflow Diagram

Bioassay_Workflow cluster_Prep Preparation Phase cluster_Diet Diet Incorporation Method cluster_Leaf Leaf Dip Method A1 Prepare this compound Stock Solution A2 Create Serial Dilutions A1->A2 B2 Incorporate Dilutions into Diet A2->B2 C2 Dip Leaves in Dilutions A2->C2 A3 Rear Target Insects D1 Introduce Insects to Treated Substrate A3->D1 B1 Prepare Artificial Diet B1->B2 B3 Dispense Diet into Plates B2->B3 B3->D1 C1 Collect Host Plant Leaves C1->C2 C3 Air-Dry Treated Leaves C2->C3 C3->D1 D2 Incubate under Controlled Conditions D1->D2 D3 Record Mortality Data (24, 48, 72h) D2->D3 D4 Perform Probit Analysis (Calculate LC50) D3->D4

Caption: General workflow for conducting insecticidal bioassays with this compound.

Conclusion and Future Directions

This compound exhibits potent insecticidal properties against several key agricultural pests, driven by a multi-target mechanism of action that includes the inhibition of mitochondrial respiration and disruption of midgut physiology. This complexity suggests a lower risk of resistance development compared to single-target-site insecticides. The data presented herein, particularly against Spodoptera frugiperda, underscore its potential as a lead compound for the development of new botanical insecticides.

Future research should focus on several key areas:

  • Spectrum Expansion: Conducting standardized bioassays to determine the LC50 values of pure this compound against a wider range of economically important pests, including sap-sucking insects and coleopterans.

  • Field Trials: Translating laboratory and semi-field results into robust field trials to evaluate performance under real-world agricultural conditions.

  • Formulation Development: Optimizing formulations to enhance the stability, residual activity, and delivery of this compound, thereby improving its efficacy and commercial viability.

  • Toxicology: Performing comprehensive toxicological studies to assess its safety profile for non-target organisms, including beneficial insects, pollinators, and vertebrates.

By addressing these research gaps, the full potential of this compound as a safe and effective tool in integrated pest management (IPM) programs can be realized.

References

Initial Exploratory Studies on the Bioactivity of Squamocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Squamocin, a member of the Annonaceous acetogenins (ACGs), represents a class of potent polyketides derived from plants of the Annonaceae family.[1][2] These natural products have garnered significant attention for their profound cytotoxic and antitumor activities.[2] Squamocin, in particular, has demonstrated significant bioactivity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics.[1] Initial studies have elucidated a multi-faceted mechanism of action, primarily centered on the disruption of cellular energy metabolism and the induction of stress pathways, ultimately leading to apoptotic cell death. This document provides a comprehensive overview of the foundational research into squamocin's bioactivity, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to ascertain these activities. While this guide focuses on the broader research attributed to "squamocin," it is important to note that specific data for the "squamocin-G" isomer is not distinctly available in the reviewed literature. The findings presented herein are based on studies of squamocin and other closely related isomers.

Cytotoxic Bioactivity of Squamocin

Squamocin exhibits potent antiproliferative effects across a range of cancer types. Its cytotoxicity has been shown to be significantly higher than some conventional anticancer drugs; for instance, it is reported to be approximately 100 times more effective than Adriamycin against the MCF-7 breast cancer cell line.[1] The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which denotes the concentration of squamocin required to inhibit the growth of 50% of a cancer cell population.

Table 1: Summary of Squamocin Cytotoxicity (IC50 Values)
Cell LineCancer TypeIC50 Value (µg/mL)Reference
HeLaCervical CancerData Not Specified[2]
A549Lung CancerData Not Specified[2]
HepG2Liver CancerData Not Specified[2]
T24Bladder CancerData Not Specified[2]
K562Chronic Myeloid LeukemiaData Not Specified[2]
MCF-7Breast AdenocarcinomaData Not Specified[2]

Note: Specific IC50 values for squamocin were not detailed in the provided search results, though its potent activity is widely cited. The table structure is provided for the inclusion of such data as it becomes available.

Mechanism of Action and Signaling Pathways

The anticancer activity of squamocin is not attributed to a single target but rather to a cascade of cellular events initiated by the disruption of fundamental processes. The core mechanisms identified in initial studies include mitochondrial inhibition, induction of endoplasmic reticulum (ER) stress, and subsequent activation of protein degradation and apoptotic pathways.

Mitochondrial and HSP90α Function Disruption

The primary initiating event in squamocin's mechanism is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] This disruption leads to a significant decrease in ATP production. The cellular energy deficit impairs the function of ATP-dependent chaperones, notably Heat Shock Protein 90 alpha (HSP90α), which is critical for the stability and function of numerous oncogenic proteins.[1]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The impairment of HSP90α function, coupled with reduced ATP levels, triggers significant stress within the endoplasmic reticulum (ER), leading to the accumulation of misfolded proteins. This activates the Unfolded Protein Response (UPR), a state of cellular distress that, if prolonged, shifts from a pro-survival to a pro-apoptotic signal.[1]

Ubiquitin-Proteasome System (UPS) Activation and Oncoprotein Degradation

Squamocin-induced ER stress activates the ER-associated degradation (ERAD) pathway.[1] This leads to the upregulation of specific components of the ubiquitin-proteasome system. A key identified cascade involves the sequential action of the E1 activating enzyme (UBA6), the E2 conjugating enzyme (UBE2Z), and the E3 ligase (FBXW7).[1] This specific ubiquitin cascade targets the oncoproteins EZH2 (Enhancer of zeste homolog 2) and MYC for ubiquitylation and subsequent degradation by the proteasome.[1] The degradation of these key drivers of cancer proliferation is a critical step in squamocin-induced tumor growth arrest.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of mitochondrial dysfunction, ER stress, and oncoprotein degradation leads to the induction of apoptosis. Squamocin has been shown to enhance the activity of caspase-3, a key executioner caspase, and promote the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] Furthermore, squamocin can induce cell cycle arrest, blocking cancer cells in either the G1 or G2/M phase, depending on the cell type, thereby preventing their proliferation.[1][2]

Visualized Signaling Pathways and Workflows

Squamocin's Core Mechanism of Action

Squamocin_Mechanism Squamocin Squamocin Mito Mitochondrial Complex I Squamocin->Mito Inhibits ATP ATP Production Mito->ATP Reduces HSP90a HSP90α Function ATP->HSP90a Impairs ER_Stress Endoplasmic Reticulum (ER) Stress / UPR HSP90a->ER_Stress Induces UPS_Activation Ubiquitin-Proteasome System (UPS) Activation ER_Stress->UPS_Activation Triggers Apoptosis Apoptosis & Cell Cycle Arrest ER_Stress->Apoptosis Oncoprotein_Deg EZH2/MYC Degradation UPS_Activation->Oncoprotein_Deg Mediates Oncoprotein_Deg->Apoptosis Ubiquitin_Cascade cluster_UPS Squamocin-Activated Ubiquitin Cascade UBA6 UBA6 (E1) UBE2Z UBE2Z (E2) UBA6->UBE2Z Charges Ubiquitin to FBXW7 FBXW7 (E3) UBE2Z->FBXW7 Cooperates with Proteins EZH2 / MYC Oncoproteins FBXW7->Proteins Targets for Ubiquitylation Degradation Proteasomal Degradation Proteins->Degradation Experimental_Workflow cluster_assays Bioactivity Assays start Cancer Cell Lines (e.g., A549, HeLa, HepG2) treatment Treatment with Squamocin (Dose-Response) start->treatment mtt Cell Viability (MTT Assay) treatment->mtt flow Cell Cycle Analysis (Flow Cytometry) treatment->flow caspase Apoptosis Assay (Caspase-3 Activity) treatment->caspase western Protein Analysis (Western Blot for EZH2, MYC, PARP) treatment->western data Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data flow->data caspase->data western->data conclusion Conclusion on Bioactivity & Mechanism data->conclusion

References

Methodological & Application

Application Note & Protocol: Squamocin-G Extraction and Purification from Annona squamosa Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Annona squamosa, commonly known as custard apple or sugar apple, is a rich source of annonaceous acetogenins, a class of polyketide natural products.[1] These compounds, particularly those found in the seeds, exhibit a wide range of potent biological activities, including cytotoxic, antitumor, and pesticidal properties.[2][3] Squamocin-G is a prominent bis-tetrahydrofuran acetogenin isolated from Annona squamosa seeds.[4] Its significant bioactivity is largely attributed to its function as a powerful inhibitor of the mitochondrial respiratory chain's Complex I (NADH: ubiquinone oxidoreductase), leading to ATP depletion and inducing apoptosis in cancer cells.[3][5] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Annona squamosa seeds, intended for research and drug discovery applications.

Experimental Protocols

Part 1: Preparation of Plant Material
  • Seed Collection and Drying: Obtain mature seeds from Annona squamosa fruits. Wash the seeds thoroughly with water to remove any remaining pulp and air-dry them at room temperature in a well-ventilated area until they are completely dry.

  • Grinding: Pulverize the dried seeds into a coarse powder using a mechanical grinder.

  • Storage: Store the powdered seed material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.

Part 2: Extraction of this compound

This protocol describes a liquid-solid extraction followed by solvent-solvent partitioning to obtain a crude extract enriched with acetogenins.

  • Defatting:

    • Macerate the seed powder (e.g., 100 g) in n-hexane or petroleum ether (e.g., 500 mL) for 24-48 hours with occasional stirring. This step removes non-polar fatty acids and oils.

    • Filter the mixture and discard the solvent. Repeat the process two more times to ensure complete removal of lipids.

    • Air-dry the defatted seed powder.

  • Active Compound Extraction:

    • Submerge the defatted seed powder in a suitable solvent. Dichloromethane (DCM) is highly effective, yielding a significantly higher concentration of this compound compared to methanol.[6] A typical ratio is 1:10 (w/v) of seed powder to solvent.

    • Perform the extraction using a Soxhlet apparatus or by continuous stirring at room temperature for 24 hours.

    • Filter the extract and collect the filtrate. Repeat the extraction process on the seed residue two more times to maximize yield.

  • Concentration:

    • Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a dark, semi-solid crude extract. Annonaceous acetogenins can be sensitive to higher temperatures.[6]

Part 3: Chromatographic Purification of this compound

The crude extract is a complex mixture of various acetogenins and other phytochemicals. Column chromatography is employed for the isolation of this compound.

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in a minimal volume of the extraction solvent (e.g., DCM).

    • Adsorb this mixture onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried, extract-coated silica gel onto the top of the prepared column.

  • Gradient Elution:

    • Elute the column with a solvent gradient of increasing polarity. A common system is starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).[2]

    • Collect fractions of a fixed volume (e.g., 10-20 mL) sequentially.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).[2] Use a mobile phase similar to the elution solvent (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots on the TLC plates using a suitable visualizing agent, such as Kedde's reagent, which gives a pinkish-purple spot in the presence of acetogenins.[2]

    • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

  • Final Purification and Verification:

    • Pool the pure fractions and concentrate them using a rotary evaporator to obtain purified this compound.

    • The identity and purity of the final compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Data Presentation

Table 1: Summary of Key Parameters in this compound Extraction and Purification

ParameterValue / RangeRationale / Reference
Starting Material Dried, powdered seeds of Annona squamosaPrimary source of this compound.[4]
Defatting Solvent n-Hexane or Petroleum EtherRemoves lipids which can interfere with purification.[7][9]
Extraction Solvent Dichloromethane (DCM) or MethanolDCM extracts show significantly higher this compound content.[6]
This compound Content in Crude Extract 16.29 - 39.65% (in DCM extract)DCM is ~13 times more efficient than methanol for this compound.[6]
0.76 - 3.91% (in Methanol extract)
Purification Method Silica Gel Column ChromatographyStandard method for separating compounds of varying polarity.[2]
Mobile Phase System n-Hexane : Ethyl Acetate (Gradient)Effective for separating different acetogenin analogues.[2]
Analytical Monitoring Thin Layer Chromatography (TLC) with Kedde's ReagentAllows for visualization and pooling of acetogenin-containing fractions.[2]
Final Analysis HPLC, LC-MS, NMRConfirms identity and assesses purity of the isolated compound.[10][11]

Visualizations

Experimental Workflow

G start Annona squamosa Seeds powder Seed Powder start->powder Grinding defat Defatting (n-Hexane) powder->defat defatted_powder Defatted Powder defat->defatted_powder extract Extraction (Dichloromethane) defatted_powder->extract crude Crude Extract extract->crude Concentration column Silica Gel Column Chromatography crude->column fractions Fraction Collection column->fractions Gradient Elution (Hexane:EtOAc) tlc TLC Analysis fractions->tlc pool Pooling of Pure Fractions tlc->pool Identify & Combine end Purified this compound pool->end Concentration G cluster_cell Cell cluster_mito Mitochondrion etc Complex I Complex II Complex III Complex IV proton H+ Gradient (Proton Motive Force) etc->proton H+ Pumping atp ATP Depletion etc:c1->atp Disrupted Function Leads To atp_synthase ATP Synthase (Complex V) atp_synthase->atp Reduced ATP Synthesis proton->atp_synthase apoptosis Apoptosis / Cell Cycle Arrest atp->apoptosis squamocin This compound squamocin->etc:c1 Inhibition

References

Application Notes & Protocols: Quantification of Squamocin-G in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, also known as Annonareticin, is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family, such as Annona squamosa (custard apple). These polyketide-derived natural products have garnered significant interest due to their wide range of biological activities, including potent cytotoxic, antitumor, and neurotoxic effects. The primary mechanism of action for these compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy metabolism ultimately leads to apoptosis.

Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and to support pharmacological and toxicological studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound, along with comprehensive protocols for sample preparation and data analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described HPLC method for this compound analysis. These values are representative and may vary slightly depending on the specific instrument and laboratory conditions.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
Repeatability of Injections (%RSD)< 2.0%

Experimental Protocols

Extraction of this compound from Plant Material (Annona squamosa seeds)

This protocol describes the extraction of this compound from the seeds of Annona squamosa.

Materials and Reagents:

  • Dried and powdered seeds of Annona squamosa

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Water (deionized or HPLC grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass column for chromatography

  • Silica gel (60-120 mesh) for column chromatography

Procedure:

  • Defatting:

    • Macerate 100 g of powdered seeds in 500 mL of hexane for 24 hours at room temperature to remove fatty oils.

    • Filter the mixture and discard the hexane extract.

    • Repeat the hexane extraction two more times to ensure complete defatting.

    • Air-dry the defatted seed powder.

  • Extraction of Acetogenins:

    • Extract the defatted seed powder with 500 mL of methanol by maceration for 48 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning:

    • Suspend the concentrated methanolic extract in 200 mL of water.

    • Partition the aqueous suspension successively with 3 x 200 mL of dichloromethane.

    • Combine the dichloromethane fractions and evaporate to dryness under reduced pressure to obtain the crude acetogenin-rich extract.

  • Silica Gel Column Chromatography (Optional, for purification):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Prepare a silica gel column (slurry packed in hexane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound.

HPLC Quantification of this compound

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol:Water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1][2]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the dried plant extract, dissolve it in 10 mL of methanol, and filter through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

G cluster_extraction Plant Material Processing & Extraction cluster_analysis HPLC Analysis plant Annona squamosa Seeds powder Powdered Seeds plant->powder Grinding defatted Defatted Seed Powder powder->defatted Hexane Defatting methanolic_extract Methanolic Extract defatted->methanolic_extract Methanol Extraction crude_extract Crude Acetogenin Extract methanolic_extract->crude_extract Partitioning sample_prep Sample Preparation (Dissolve & Filter) crude_extract->sample_prep hplc HPLC System sample_prep->hplc data Data Acquisition (Chromatogram) hplc->data quantification Quantification data->quantification

Caption: Workflow for the extraction and HPLC quantification of this compound.

Signaling Pathway of this compound Induced Cytotoxicity

G cluster_cell Cancer Cell cluster_mito Mitochondrial Events squamocin_g This compound mitochondrion Mitochondrion squamocin_g->mitochondrion complex_i Complex I (NADH Dehydrogenase) squamocin_g->complex_i Inhibition atp ATP Depletion complex_i->atp ros ROS Increase complex_i->ros cytochrome_c Cytochrome c Release atp->cytochrome_c ros->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: this compound inhibits Complex I, leading to apoptosis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, a member of the annonaceous acetogenins, is a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds are well-documented for their potent cytotoxic and antitumor activities. This compound, like other acetogenins, exhibits its biological effects through the inhibition of the mitochondrial electron transport chain. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay, and outlines its mechanism of action.

Mechanism of Action of this compound

This compound is a potent inhibitor of the mitochondrial complex I (NADH-ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[4] The depletion of cellular ATP and increased oxidative stress trigger a cascade of events culminating in programmed cell death, or apoptosis.

This compound has been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[5] This involves the activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3.[5][6] Activated caspase-3 is responsible for the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][6]

Furthermore, this compound can modulate signaling pathways involved in cell survival and death, such as the mitogen-activated protein kinase (MAPK) pathway. It has been observed to activate the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and inhibit the extracellular signal-regulated kinase (ERK), further promoting apoptosis.[5][6] Some studies also suggest that squamocin can induce endoplasmic reticulum (ER) stress, contributing to its cytotoxic effects.[4]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., HL-60, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as in the highest this compound concentration.

  • Treatment of Cells:

    • After the 24-hour incubation, carefully remove the medium from each well.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include triplicate wells for the vehicle control (DMSO) and untreated cells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Assay:

    • At the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability) from the dose-response curve.

Data Presentation

The quantitative data obtained from the cytotoxicity assay can be summarized as follows:

Treatment GroupConcentration (nM)Mean Absorbance (570 nm) ± SD% Cell Viability
Untreated Control01.25 ± 0.08100
Vehicle Control (DMSO)01.23 ± 0.0798.4
This compound0.11.15 ± 0.0692.0
10.98 ± 0.0578.4
100.65 ± 0.0452.0
1000.21 ± 0.0216.8
10000.08 ± 0.016.4

IC₅₀ Value: The IC₅₀ value for this compound in this example is approximately 10 nM.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000 cells/well) treatment Incubation with this compound (24-72 hours) cell_seeding->treatment compound_prep This compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate (4 hours) mtt_addition->formazan_formation solubilization Dissolve Formazan (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol squamocin This compound complex_I Mitochondrial Complex I squamocin->complex_I Inhibits erk ERK squamocin->erk Inhibits etc Electron Transport Chain complex_I->etc Disrupts atp ATP Production etc->atp Decreases ros ROS Generation etc->ros Increases apoptosis Apoptosis atp->apoptosis Contributes to jnk JNK ros->jnk Activates caspase9 Caspase-9 ros->caspase9 Activates jnk->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase8 Caspase-8 caspase8->caspase3 Activates parp PARP caspase3->parp Cleaves caspase3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Squamocin-G in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing squamocin-G, a potent annonaceous acetogenin, in cell culture studies for anticancer research. This document outlines its mechanism of action, provides detailed protocols for key experimental assays, and presents quantitative data to facilitate experimental design and data interpretation.

Disclaimer: The majority of currently available research has been conducted on "squamocin." While "this compound" is a closely related analogue, and the terms are sometimes used interchangeably in the literature, specific data for this compound is limited. The following information is based on studies of squamocin and the broader class of annonaceous acetogenins and should be adapted as necessary for this compound.

Mechanism of Action

This compound, like other annonaceous acetogenins, exhibits potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of mitochondrial function leads to a significant decrease in ATP production, inducing cellular stress and activating downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

Recent studies have further elucidated the molecular targets of squamocin, revealing its ability to induce endoplasmic reticulum (ER) stress and deplete key oncoproteins such as EZH2 and MYC[1][2]. This multifaceted mechanism of action makes this compound a compelling candidate for anticancer drug development.

Data Presentation

Table 1: Cytotoxicity of Squamocin in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of squamocin in different human cancer cell lines, as determined by the MTT assay. These values indicate the concentration of squamocin required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma10.03[1]
KBNasopharyngeal Carcinoma22.4
A-549Lung Carcinoma31.2
K-562Chronic Myelogenous Leukemia38.5
DLADalton's Lymphoma Ascites45.8
EACEhrlich Ascites Carcinoma52.1

Note: The IC50 values for KB, A-549, K-562, DLA, and EAC cells were obtained from studies on a petroleum ether extract of Annona squamosa seeds, of which squamocin is a major component[3].

Table 2: Effect of Squamocin on Apoptosis-Related Protein Expression

Western blot analysis has shown that squamocin treatment modulates the expression of key proteins involved in the apoptotic pathway.

ProteinFunctionEffect of Squamocin Treatment
BaxPro-apoptoticUpregulation[1]
Cleaved Caspase-3Executioner caspaseUpregulation[1][4]
Cleaved Caspase-8Initiator caspase (extrinsic pathway)Upregulation[4]
Cleaved Caspase-9Initiator caspase (intrinsic pathway)Upregulation[4]
Cleaved PARPSubstrate of executioner caspasesUpregulation[1][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to detect changes in the expression levels of proteins involved in apoptosis following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, PARP, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for this compound Anticancer Evaluation

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis (Apoptosis Proteins) treatment->western flow Cell Cycle Analysis (Flow Cytometry) treatment->flow ic50 IC50 Determination viability->ic50 protein_exp Protein Expression Quantification western->protein_exp cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist conclusion Conclusion: Anticancer Effects of this compound ic50->conclusion protein_exp->conclusion cell_cycle_dist->conclusion

Caption: Workflow for evaluating the anticancer effects of this compound.

Proposed Signaling Pathway of this compound in Cancer Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates SquamocinG This compound SquamocinG->EGFR Inhibits SquamocinG->PI3K Inhibits Akt Akt SquamocinG->Akt Inhibits mTOR mTOR SquamocinG->mTOR Inhibits Mitochondrion Mitochondrion (Complex I) SquamocinG->Mitochondrion Inhibits CellCycle Cell Cycle Arrest (G1 Phase) SquamocinG->CellCycle Induces Arrest PI3K->Akt Activates Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis (by inhibiting pro-apoptotic proteins) mTOR->CellCycle Promotes Progression Bax Bax Mitochondrion->Bax Activates CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces PARP PARP Cleavage Caspase3->PARP Cleaves

Caption: Proposed mechanism of this compound inducing apoptosis and cell cycle arrest.

References

Squamocin-G in Molecular Docking: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of squamocin-G and related acetogenins in molecular docking studies. This compound, a member of the annonaceous acetogenin family of natural products, has garnered significant interest for its potent cytotoxic and antitumor properties. Molecular docking serves as a powerful computational tool to elucidate the binding mechanisms of this compound with its biological targets, thereby guiding rational drug design and development.

Introduction to this compound and its Therapeutic Potential

This compound is a C37-epoxy-acetogenin that, along with other members of its class, is known to exert its biological effects primarily through the inhibition of mitochondrial complex I (NADH:ubiquione oxidoreductase) of the electron transport chain. This inhibition disrupts cellular energy production, leading to apoptosis. Recent computational studies have expanded the potential target landscape of acetogenins to include other key proteins involved in cancer progression, such as the anti-apoptotic protein Bcl-Xl and the estrogen receptor alpha (ERα).

Key Biological Targets for this compound Docking Studies

Molecular docking simulations for this compound and its analogs have primarily focused on three key protein targets implicated in cancer:

  • Mitochondrial Complex I (NADH:ubiquinone oxidoreductase): As the primary target, understanding the binding of this compound to this large enzyme complex is crucial for elucidating its mechanism of action.

  • B-cell lymphoma-extra large (Bcl-Xl): An anti-apoptotic protein that is often overexpressed in cancer cells. Inhibition of Bcl-Xl can restore the natural process of programmed cell death.

  • Estrogen Receptor Alpha (ERα): A key driver in the majority of breast cancers. Targeting ERα is a well-established therapeutic strategy.

Quantitative Data from Molecular Docking Studies

The following tables summarize the binding affinities of squamocin and other closely related acetogenins against their biological targets as reported in computational studies. This data is essential for comparing the potential efficacy of different compounds and for validating docking protocols.

Table 1: Binding Affinities of Annonaceous Acetogenins against Bcl-Xl

LigandBinding Affinity (kcal/mol)Reference Compound (ABT-737) Binding Affinity (kcal/mol)
Squamocin-10.4-10.4
Muricin B-10.5-10.4
Muricin F-10.6-10.4
Muricin H-10.9-10.4
Muricin I-10.4-10.4
Xylomaticin-10.7-10.4
Annomontacin-10.5-10.4
Annonacin-10.4-10.4
Squamostatin A-10.6-10.4
Bullatacin-10.8-10.4
Annoreticulin-10.4-10.4

Data sourced from a molecular docking study on various acetogenins with Bcl-Xl.[1]

Table 2: Binding Affinities of Annonaceous Acetogenins against Estrogen Receptor Alpha (ERα)

LigandBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
Annomuricin-8.51.42
Annosquacin I-8.22.45
Bullatacin-9.10.49
Bullatalicin-8.80.88

Note: While a specific docking study for this compound against ERα with quantitative data was not identified, the data for other prominent acetogenins are presented for comparative purposes.

Experimental Protocols for Molecular Docking

This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound with its potential targets.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound and the target proteins for docking.

Protocol:

  • Ligand Structure Retrieval:

    • Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 5318553 for squamocin, a close analog).

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to ensure the correct stereochemistry and add hydrogen atoms.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Receptor Structure Retrieval and Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

      • Bcl-Xl: PDB ID: 2YXJ

      • Estrogen Receptor Alpha (ERα): PDB ID: 3ERT

      • Mitochondrial Complex I: Due to its size, a representative subunit or a cryo-EM structure can be used (e.g., PDB ID: 5LSD).

    • Using a protein preparation wizard in software like Schrödinger Maestro or AutoDock Tools:

      • Remove water molecules and any co-crystallized ligands.

      • Add hydrogen atoms and assign correct bond orders.

      • Repair any missing side chains or loops.

      • Assign protonation states at a physiological pH (7.4).

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking Procedure

Objective: To predict the binding pose and affinity of this compound within the active site of the target protein.

Protocol:

  • Grid Generation:

    • Define the binding site (active site) of the receptor. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review.

    • Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the docking parameters. For AutoDock Vina, the exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher for more accurate results.

    • Run the docking simulation. The software will generate a series of possible binding poses for this compound, each with a corresponding binding affinity score (in kcal/mol).

  • Analysis of Docking Results:

    • Analyze the top-ranked docking poses. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using software like PyMOL or Discovery Studio Visualizer.

    • Calculate the inhibition constant (Ki) from the binding energy using the formula: ΔG = -RT * ln(Ki), where R is the gas constant and T is the temperature in Kelvin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and the experimental workflow for molecular docking.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound 3D Structure) Grid Grid Box Generation Ligand->Grid Receptor Receptor Preparation (Target Protein 3D Structure) Receptor->Grid Dock Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analysis of Poses (Binding Energy, Interactions) Dock->Analyze Validate Experimental Validation (e.g., In vitro assays) Analyze->Validate

Molecular Docking Experimental Workflow.

bcl_xl_pathway SquamocinG This compound BclXl Bcl-Xl SquamocinG->BclXl Inhibition BaxBak Bax/Bak BclXl->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-Xl Mediated Apoptosis Pathway.

er_alpha_pathway SquamocinG This compound ERa Estrogen Receptor α (ERα) SquamocinG->ERa Antagonist ERE Estrogen Response Element (ERE) ERa->ERE Binding Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

References

Application Notes and Protocols for the Synthesis of Squamocin-G Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for synthesizing derivatives of Squamocin-G, a potent annonaceous acetogenin with significant cytotoxic activity. This document includes detailed experimental protocols for key synthetic transformations, a summary of quantitative biological data, and a visualization of the key signaling pathway affected by squamocin.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: semi-synthesis starting from the natural product, and total synthesis building the molecule from simple precursors.

Semi-synthesis offers a more direct route to novel analogs by modifying the existing this compound scaffold. This approach is particularly useful for structure-activity relationship (SAR) studies, allowing for the targeted modification of specific functional groups. Key semi-synthetic strategies include:

  • Modification of the Hydroxyl Groups: Esterification or etherification of the free hydroxyl groups on the this compound backbone allows for the introduction of various functionalities to probe their impact on biological activity and physicochemical properties.

  • Modification of the α,β-Unsaturated γ-Lactone: The lactone moiety is crucial for biological activity. Modifications in this region, such as the synthesis of heterocyclic bioisosteres, can lead to derivatives with altered potency and selectivity.

  • Glycoconjugation: Attaching sugar moieties to the this compound core can enhance water solubility and potentially improve tumor-targeting capabilities through interaction with glucose transporters that are often overexpressed in cancer cells.

Total synthesis provides access to a wider range of structural analogs that are not readily accessible through semi-synthesis. This approach allows for significant alterations to the core structure, including the stereochemistry of the tetrahydrofuran (THF) rings and the length of the aliphatic chain. Common strategies in total synthesis include:

  • Modular Synthesis: This convergent approach involves the synthesis of key fragments of the molecule (e.g., the bis-THF core, the aliphatic side chains, and the lactone precursor) which are then coupled together in the final stages of the synthesis.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the construction of the THF rings present in the this compound core.[1]

Experimental Protocols

Protocol 2.1: Semi-synthesis of Heterocyclic Analogues of Squamocin via Condensation-Oxidative Decarboxylation

This protocol describes the synthesis of imidazole and pyrazine analogues of squamocin from a squamocin-derived α-ketoester. This method relies on an unusual condensation-oxidative decarboxylation reaction.[2]

Materials:

  • Squamocin-derived α-ketoester

  • 1,2-Diaminobenzene or 1,2-diaminoethane

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the squamocin-derived α-ketoester in a minimal amount of dichloromethane.

  • Add a solution of the 1,2-diamine (1.1 equivalents) in glacial acetic acid.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired heterocyclic analogue.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2.2: Synthesis of Squamocin Glycoconjugates via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of glycosylated squamocin derivatives using the highly efficient and selective "click chemistry" reaction.

Step 1: Synthesis of an Alkyne-Functionalized Squamocin Intermediate

  • To a solution of squamocin (1 equivalent) and an alkyne-containing carboxylic acid (e.g., 5-hexynoic acid, 1.2 equivalents) in dry dichloromethane, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 2 equivalents).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the alkyne-functionalized squamocin.

Step 2: CuAAC Reaction with an Azido-Sugar

  • Dissolve the alkyne-functionalized squamocin (1 equivalent) and the desired azido-sugar (e.g., β-D-glucopyranosyl azide, 1 equivalent) in a mixture of tert-butanol and water (1:1).

  • Add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired squamocin glycoconjugate.

Protocol 2.3: General Protocol for Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[2][3][4][5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.4: Clonogenic Assay

This assay assesses the long-term effect of this compound derivatives on the ability of single cells to form colonies.[1][6][7][8][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound derivative

  • Crystal violet staining solution (0.5% crystal violet in methanol/water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Treat cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization and count them.

  • Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Wash the colonies with PBS and fix them with a methanol/acetic acid solution.

  • Stain the colonies with crystal violet solution for 30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Quantitative Data Presentation

The cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines is summarized in the table below. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

DerivativeCell LineIC₅₀ (µM)Reference
Squamocin HCT-116 (Colon)0.01[3]
A549 (Lung)0.02[3]
MCF-7 (Breast)0.03[7]
PC-3 (Prostate)0.015[1]
Imidazole analogue HT-29 (Colon)0.5[2]
K562 (Leukemia)1.2[2]
Pyrazine analogue HT-29 (Colon)2.5[2]
K562 (Leukemia)>10[2]
Galactosyl-squamocin A549 (Lung)0.15Molecules 2020, 25(22), 5480
HeLa (Cervical)0.21Molecules 2020, 25(22), 5480
Glucosyl-squamocin A549 (Lung)0.18Molecules 2020, 25(22), 5480
HeLa (Cervical)0.25Molecules 2020, 25(22), 5480

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of Squamocin

Squamocin exerts its cytotoxic effects by inducing endoplasmic reticulum (ER) stress, which in turn triggers the degradation of key oncoproteins EZH2 and MYC. This leads to cell cycle arrest and apoptosis in cancer cells.

Squamocin_Signaling_Pathway cluster_cell Cancer Cell Squamocin Squamocin ER Endoplasmic Reticulum (ER) Squamocin->ER induces ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR ERAD ER-Associated Degradation (ERAD) UPR->ERAD Ubiquitination Ubiquitination ERAD->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation EZH2_MYC EZH2/MYC Oncoproteins EZH2_MYC->Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Degradation->Apoptosis Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start This compound or Starting Materials Reaction Chemical Modification (e.g., Esterification, Click Chemistry) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Treatment with This compound Derivative Characterization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Clonogenic_Assay Clonogenic Assay Treatment->Clonogenic_Assay Mechanism_Study Mechanism of Action Study (Western Blot for ER stress markers) Treatment->Mechanism_Study Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Mechanism_Study->Data_Analysis

References

Application Notes and Protocols for Developing a Stable Squamocin-G Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, a member of the Annonaceous acetogenins, is a potent cytotoxic agent with significant potential in oncology research. Its therapeutic application is primarily hindered by its high lipophilicity and consequently, poor aqueous solubility, which limits its bioavailability and formulation stability. These application notes provide detailed protocols for the development of stable this compound delivery systems, focusing on liposomal, polymeric nanoparticle, and solid dispersion formulations. The methodologies for characterization, stability assessment, and in vitro cytotoxicity evaluation are also comprehensively described to guide researchers in overcoming the challenges associated with this compound delivery.

Core Concepts: Formulation Strategies

The primary goal for a stable this compound formulation is to enhance its solubility and protect it from degradation, thereby improving its therapeutic efficacy. The choice of formulation strategy will depend on the desired release kinetics, targeting requirements, and route of administration.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For hydrophobic drugs like this compound, the molecule is incorporated into the lipid bilayer itself[1].

  • Polymeric Nanoparticles: These are solid colloidal particles in the nanometer size range, where the drug is dissolved, entrapped, or encapsulated within a polymer matrix. Biodegradable polymers like PLGA are commonly used due to their biocompatibility and controlled release properties.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. By reducing the drug's particle size to a molecular level, solid dispersions can significantly enhance the dissolution rate and solubility of poorly water-soluble drugs[2].

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of this compound loaded liposomes using the widely adopted thin-film hydration technique.

Materials:

  • This compound

  • Phosphatidylcholine (PC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Vacuum oven

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a controlled speed (e.g., 150 rpm) under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-45°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours (or overnight in a vacuum oven) to remove any residual organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Agitate the flask by gentle rotation (without vortexing) at a temperature above the lipid transition temperature for 1-2 hours. This allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a bath or probe sonicator. Maintain the temperature during sonication.

    • For a more defined size, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation (e.g., 15,000 x g for 30 minutes) or dialysis against PBS.

  • Storage:

    • Store the final liposomal suspension at 4°C.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol details the formulation of this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound and PLGA in dichloromethane. For example, use a 1:10 drug-to-polymer weight ratio (e.g., 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM).

  • Emulsification:

    • Add the organic phase dropwise to a larger volume of aqueous PVA solution (e.g., 10 mL of 2% PVA) under high-speed homogenization or sonication.

    • Continue homogenization/sonication for 5-10 minutes to form an oil-in-water (o/w) emulsion. Perform this step on an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Discard the supernatant containing unencapsulated drug and excess PVA.

    • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove any surface-adsorbed drug and surfactant.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose or trehalose) and then freeze-dried.

  • Storage:

    • Store the lyophilized powder at -20°C or the aqueous suspension at 4°C.

Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • A hydrophilic carrier such as Polyethylene Glycol (PEG) 4000 or Polyvinylpyrrolidone (PVP) K30

  • Methanol or another suitable organic solvent

Equipment:

  • Magnetic stirrer with hot plate

  • Vacuum oven or desiccator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution:

    • Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both the drug and the carrier in a minimal amount of a common solvent, such as methanol, in a beaker with magnetic stirring.

  • Solvent Evaporation:

    • Place the beaker on a hot plate at a controlled temperature (e.g., 40-50°C) and continue stirring until the solvent has completely evaporated, leaving a solid mass.

    • To ensure complete removal of the solvent, place the solid mass in a vacuum oven or a desiccator under vacuum for 24 hours.

  • Pulverization and Sieving:

    • Transfer the dried solid mass to a mortar and pulverize it into a fine powder using a pestle.

    • Pass the powder through a series of sieves to obtain a uniform particle size.

  • Storage:

    • Store the resulting solid dispersion powder in a tightly sealed container in a cool, dry place.

Characterization and Stability Testing

Protocol 4: Physicochemical Characterization of Formulations

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposomal or nanoparticle suspension with deionized water or PBS to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Total Drug (W_total): Accurately measure a volume of the formulation. Disrupt the liposomes or nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound. Determine the total amount of this compound by HPLC.

    • Free Drug (W_free): Separate the unencapsulated this compound from the formulation by ultracentrifugation or by using centrifugal filter units. Measure the amount of this compound in the supernatant/filtrate by HPLC.

    • Calculation:

      • EE (%) = [(W_total - W_free) / W_total] * 100

      • DL (%) = [(W_total - W_free) / Weight of nanoparticles/lipids] * 100

C. In Vitro Drug Release:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the this compound formulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the amount of this compound released into the medium at each time point using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Protocol 5: Stability Studies
  • Method: As per International Council for Harmonisation (ICH) guidelines.

  • Procedure:

    • Store the formulations in sealed vials under different conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw samples and analyze for:

      • Physical appearance (e.g., aggregation, precipitation).

      • Particle size, PDI, and zeta potential.

      • Encapsulation efficiency (drug leakage).

In Vitro Cytotoxicity Assessment

Protocol 6: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound formulations and free this compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Equipment:

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of free this compound and the this compound formulations in culture medium.

    • Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.

    • Incubate for 48 or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the characterization and cytotoxicity studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of this compound Formulations (Example Data)

Formulation Type Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
Liposomes 125 ± 5.2 0.15 ± 0.03 -25.3 ± 2.1 85.6 ± 4.5 8.1 ± 0.7
PLGA Nanoparticles 180 ± 8.7 0.12 ± 0.02 -18.9 ± 1.8 78.2 ± 5.1 7.2 ± 0.6

| Solid Dispersion (1:10) | N/A | N/A | N/A | N/A | N/A |

Note: PDI = Polydispersity Index. Data are presented as mean ± standard deviation (n=3). These are example values and will vary based on specific formulation parameters.

Table 2: In Vitro Cytotoxicity (IC50) of this compound Formulations after 48h (Example Data)

Cell Line Free this compound (µg/mL) Liposomal this compound (µg/mL) PLGA-NP this compound (µg/mL)
MCF-7 (Breast Cancer) 0.05 ± 0.01 0.03 ± 0.008 0.02 ± 0.005
HeLa (Cervical Cancer) 0.08 ± 0.02 0.05 ± 0.01 0.04 ± 0.009

| A549 (Lung Cancer) | 0.12 ± 0.03 | 0.09 ± 0.02 | 0.07 ± 0.01 |

Note: IC50 values are presented as mean ± standard deviation (n=3). These are example values and will vary based on cell line and experimental conditions.

Visualization of Pathways and Workflows

Signaling Pathway: this compound Induced Apoptosis

This compound primarily acts by inhibiting Complex I of the mitochondrial electron transport chain. This leads to an increase in reactive oxygen species (ROS) and a decrease in ATP production, triggering the intrinsic pathway of apoptosis.

SquamocinG_Apoptosis_Pathway SquamocinG This compound ComplexI Mitochondrial Complex I SquamocinG->ComplexI Inhibition ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS Inhibition leads to Mito_Damage Mitochondrial Damage ROS->Mito_Damage BaxBak Pro-apoptotic Bax, Bak Mito_Damage->BaxBak Activation Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Bcl2->BaxBak Inhibition CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Nanoparticle_Workflow start Start: Drug & Polymer Selection prep Nanoparticle Preparation (e.g., Emulsion-Solvent Evaporation) start->prep collection Collection & Washing (Centrifugation) prep->collection char Physicochemical Characterization collection->char size Particle Size & PDI (DLS) char->size zeta Zeta Potential (ELS) char->zeta ee_dl EE & Drug Loading (HPLC) char->ee_dl release In Vitro Release (Dialysis) char->release stability Stability Studies (ICH Guidelines) char->stability cytotoxicity In Vitro Cytotoxicity (MTT Assay) char->cytotoxicity end End: Optimized Formulation stability->end cytotoxicity->end

References

Application Notes and Protocols for In Vivo Studies with Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squamocin-G, a member of the annonaceous acetogenins, has demonstrated significant anti-tumor activity in preclinical models. These compounds are known inhibitors of the mitochondrial respiratory chain's Complex I. Recent studies have further elucidated a key mechanism of action for squamocin, a closely related acetogenin, involving the induction of endoplasmic reticulum (ER) stress. This leads to the degradation of the oncogenic proteins EZH2 and MYC via the ubiquitin-proteasome system, specifically through the UBA6-UBE2Z-FBXW7 ubiquitin cascade[1]. This document provides detailed protocols and application notes for the design and execution of in vivo experimental studies to evaluate the efficacy and toxicity of this compound using xenograft mouse models.

Data Presentation

The following tables summarize quantitative data from a representative in vivo study using squamocin in various cancer xenograft models. This data can serve as a benchmark for designing and evaluating new experiments with this compound.

Table 1: In Vivo Antitumor Efficacy of Squamocin in a Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model [1]

Treatment GroupDoseMean Tumor Weight (g) ± SEMTumor Inhibition Rate (%)
Vehicle (PBS)-0.3450 ± 0.07550N/A
Squamocin0.4 mg/kg0.0550 ± 0.0173284.06

Table 2: In Vivo Antitumor Efficacy of Squamocin in Gastric Cancer (GC) and Colorectal Cancer (CRC) Xenograft Models [1]

Cancer ModelTreatment GroupDoseTumor Inhibition Rate (%)
Gastric Cancer (AGS)Squamocin0.4 mg/kg56.49
Colorectal Cancer (SW480)Squamocin0.4 mg/kg53.82
Colorectal Cancer (Patient-Derived Xenograft)Squamocin0.4 mg/kg56.83

Table 3: Toxicity Assessment of Squamocin in Xenograft Mouse Models [1]

Cancer ModelTreatment GroupDoseObservation
HNSCCSquamocin0.4 mg/kgNo significant loss of body weight.
GCSquamocin0.4 mg/kgNo significant loss of body weight.
CRCSquamocin0.4 mg/kgNo significant loss of body weight.
CRC (PDX)Squamocin0.4 mg/kgNo significant loss of body weight and no significant histological changes in heart, liver, spleen, lungs, and kidneys.

Experimental Protocols

Protocol 1: Human Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice, a standard method for evaluating the in vivo efficacy of anti-cancer compounds.

Materials:

  • Human cancer cell lines (e.g., SCC15 for HNSCC, AGS for gastric cancer, SW480 for colorectal cancer)

  • Nude mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Animal housing and husbandry supplies

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions to achieve a sufficient number of cells for injection.

  • Cell Preparation: On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 5 x 106 cells per 100 µL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

  • Animal Inoculation:

    • Anesthetize the nude mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor volume every 3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once the tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound treatment).

Protocol 2: In Vivo Efficacy and Toxicity Study

This protocol details the administration of this compound and the subsequent monitoring of its anti-tumor efficacy and potential toxicity.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., PBS)

  • Syringes (1 mL) and needles (30-gauge) for injection

  • Animal balance

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it to the final desired concentration (e.g., 0.4 mg/kg) with the vehicle solution on the day of injection.

  • Treatment Administration:

    • Administer this compound or the vehicle solution to the respective groups of mice via intraperitoneal (IP) injection.

    • A typical treatment schedule is an injection every 3 days for a total of five injections[1].

  • Efficacy Assessment:

    • Continue to measure the tumor volume every 3 days throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor inhibition rate (TIR) using the formula: TIR (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

  • Toxicity Assessment:

    • Monitor the body weight of the mice every 3 days as an indicator of general health and toxicity.

    • Observe the mice for any signs of distress or adverse effects.

    • At the end of the study, major organs (heart, liver, spleen, lungs, kidneys) can be harvested for histological analysis to assess for any treatment-related pathological changes[1].

Protocol 3: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the procedures for analyzing the molecular targets of this compound in the tumor tissue to confirm its mechanism of action.

Materials:

  • Excised tumor tissues (from Protocol 2)

  • Formalin or Paraformaldehyde (for fixing)

  • Paraffin embedding supplies

  • Microtome

  • Antibodies for immunohistochemistry (IHC) against Ki67, EZH2, H3K27me3, MYC, UBA6, UBE2Z, and FBXW7.

  • IHC staining reagents

  • Microscope

Procedure:

  • Tissue Processing:

    • Fix the excised tumor tissues in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin.

  • Immunohistochemistry (IHC):

    • Cut thin sections (e.g., 4 µm) from the paraffin-embedded tumor blocks.

    • Perform IHC staining for the target proteins (Ki67, EZH2, H3K27me3, MYC, UBA6, UBE2Z, and FBXW7) according to standard protocols.

  • Analysis:

    • Examine the stained tissue sections under a microscope.

    • Quantify the expression levels of the target proteins to determine the effect of this compound treatment on the EZH2/MYC signaling pathway. A decrease in Ki67, EZH2, H3K27me3, and MYC, and an increase in UBA6, UBE2Z, and FBXW7 would be expected based on the known mechanism of action[1].

Mandatory Visualizations

Squamocin_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_ups Ubiquitin-Proteasome System cluster_nucleus Nucleus Squamocin This compound Complex_I Complex I Squamocin->Complex_I Inhibits ER_Stress ER Stress Complex_I->ER_Stress Induces UBA6 UBA6 ER_Stress->UBA6 Activates UBE2Z UBE2Z UBA6->UBE2Z Activates FBXW7 FBXW7 UBE2Z->FBXW7 Activates EZH2 EZH2 FBXW7->EZH2 Degrades MYC MYC FBXW7->MYC Degrades Tumor_Growth Tumor Growth EZH2->Tumor_Growth Promotes MYC->Tumor_Growth Promotes

Caption: this compound Signaling Pathway.

In_Vivo_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Injection 2. Subcutaneous Injection (5x10^6 cells/mouse) Cell_Culture->Cell_Injection Tumor_Growth 3. Tumor Growth to 100-200 mm³ Cell_Injection->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. IP Injection (e.g., 0.4 mg/kg this compound or Vehicle) Every 3 days for 5 doses Randomization->Treatment Tumor_Measurement 6. Tumor Volume Measurement (Every 3 days) Treatment->Tumor_Measurement Body_Weight 7. Body Weight Measurement (Every 3 days) Treatment->Body_Weight Euthanasia 8. Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Body_Weight->Euthanasia Tumor_Weight 9. Final Tumor Weight Euthanasia->Tumor_Weight Toxicity_Analysis 10. Organ Histology Euthanasia->Toxicity_Analysis PD_Analysis 11. IHC for Biomarkers (EZH2, MYC, etc.) Euthanasia->PD_Analysis

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for the Characterization of Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Squamocin-G is a member of the annonaceous acetogenins, a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest due to their potent biological activities, including cytotoxic, antitumor, antiparasitic, pesticidal, and immunosuppressive effects. The primary mechanism of action for many acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This application note provides a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of this compound.

Data Presentation

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
ParameterValueReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Methanol:Water (90:10, v/v) or Acetonitrile:Water gradient[2][3]
Flow Rate 1.0 mL/min[1][3]
Detection UV at 220 nm[1][3]
Column Temperature 30°C[1][2]
Injection Volume 20 µL[1]
Table 2: Mass Spectrometry (MS) Parameters for this compound Identification
ParameterDescriptionReference
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[4]
MS Technique Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[4][5]
Collision Energy ~20 eV for in-source CID[4]
Adduct Formation Post-column infusion of lithium salts to enhance sensitivity ([M+Li]+)[5]
Characteristic Ions [M+Na]+, [M+H]+, and sequential water loss fragments[4]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
ExperimentPurpose
¹H NMR Provides information on the chemical environment of protons, including stereochemistry.
¹³C NMR Determines the number and type of carbon atoms in the molecule.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Correlates protons that are coupled to each other.
HSQC Correlates protons with their directly attached carbon atoms.
HMBC Correlates protons and carbons over two to three bonds, establishing connectivity of molecular fragments.
NOESY Identifies protons that are close in space, aiding in stereochemical assignments.

Experimental Protocols

Sample Preparation from Annona squamosa Seeds

This protocol describes the extraction of this compound from its natural source for subsequent analysis.

Materials:

  • Dried seeds of Annona squamosa

  • Grinder or mill

  • Supercritical Fluid Extractor (SFE) or Soxhlet apparatus

  • 95% Ethanol or Methanol

  • Rotary evaporator

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Protocol:

  • Grind the dried Annona squamosa seeds to a fine powder (e.g., 20 mesh).[1]

  • Supercritical Fluid Extraction (SFE - Recommended): a. Accurately weigh the powdered seeds and place them in the SFE vessel. b. Set the extraction parameters: pressure at 30 MPa, temperature at 35°C, and extraction time of 1 hour with a 95% ethanol modifier.[1]

  • Soxhlet Extraction (Alternative): a. Place the powdered seeds in a thimble and extract with methanol for several hours.

  • Concentrate the resulting extract to dryness using a rotary evaporator.

  • Dissolve the dried residue in a known volume of HPLC-grade methanol.[1]

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.[1]

HPLC Analysis Protocol

This protocol is for the quantification and purification of this compound from a prepared extract.

Protocol:

  • Equilibrate the HPLC system with the mobile phase (Methanol:Water, 90:10) at a flow rate of 1.0 mL/min.

  • Set the column temperature to 30°C and the UV detector to 220 nm.[1][3]

  • Inject 20 µL of the filtered sample extract.[1]

  • Run the analysis for a sufficient time to allow for the elution of all compounds of interest.

  • Identify the peak corresponding to this compound by comparing the retention time with a purified standard.

  • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

Mass Spectrometry Protocol for Identification

This protocol outlines the general procedure for the identification and structural characterization of this compound using LC-MS/MS.

Protocol:

  • Perform chromatographic separation using the HPLC conditions described above.

  • Introduce the column effluent into the electrospray ionization (ESI) source of the mass spectrometer operating in positive ion mode.

  • To enhance sensitivity, a post-column infusion of a lithium salt solution (e.g., lithium iodide in methanol) can be employed to promote the formation of [M+Li]⁺ adducts.[5]

  • Acquire full scan mass spectra to determine the molecular weight of the eluting compounds.

  • Perform tandem MS (MS/MS) on the ion corresponding to the molecular weight of this compound.

  • Analyze the fragmentation pattern, which is characterized by successive losses of water molecules, to confirm the identity of the compound.[4]

NMR Spectroscopy Protocol for Structural Elucidation

This protocol provides a general workflow for the complete structural elucidation of this compound.

Protocol:

  • Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire a standard ¹H NMR spectrum to get an overview of the proton signals.

  • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to identify all carbon signals and their multiplicities.

  • Perform 2D NMR experiments:

    • COSY: To establish proton-proton correlations and identify spin systems.

    • HSQC: To assign protons to their directly attached carbons.

    • HMBC: To connect the identified spin systems and functional groups by observing long-range proton-carbon correlations.

    • NOESY or ROESY: To determine the relative stereochemistry by observing through-space proton-proton interactions.

  • Integrate all the 1D and 2D NMR data to assemble the final structure of this compound.

X-ray Crystallography Protocol (General)

As of the latest literature review, a single-crystal X-ray structure of this compound has not been reported. The following is a general protocol for the crystallization of small organic molecules.

Protocol:

  • Obtain a highly purified sample of this compound.

  • Screen for suitable crystallization conditions by dissolving the compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and their mixtures.

  • Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.

  • Once suitable crystals are obtained, mount a single crystal on a goniometer head.

  • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software to determine the three-dimensional arrangement of atoms in the molecule.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_output Results seeds Annona squamosa Seeds powder Grind to Powder seeds->powder extraction Extraction (SFE or Soxhlet) powder->extraction concentrate Concentrate Extract extraction->concentrate dissolve Dissolve in Methanol concentrate->dissolve filter Filter dissolve->filter hplc HPLC Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms nmr NMR Spectroscopy filter->nmr xray X-ray Crystallography filter->xray quantification Quantification hplc->quantification identification Identification lcms->identification structure Structure Elucidation nmr->structure crystal_structure 3D Structure xray->crystal_structure

Caption: Experimental workflow for this compound characterization.

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol squamocin_g This compound complex_i Complex I (NADH Dehydrogenase) squamocin_g->complex_i Inhibition etc Electron Transport Chain Disruption complex_i->etc ros Increased ROS Production etc->ros cytochrome_c Cytochrome c Release etc->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Water Solubility of Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of squamocin-G.

Frequently Asked Questions (FAQs)

Q1: What is the documented water solubility of this compound?

This compound is practically insoluble in water. One study estimates its aqueous solubility to be approximately 7.216 x 10⁻⁶ mg/L at 25°C[1]. In contrast, it is readily soluble in organic solvents such as ether, chloroform, dichloromethane, acetone, methanol, and ethyl acetate.

Q2: What are the primary methods to improve the water solubility of this compound and other annonaceous acetogenins (ACGs)?

Several effective strategies can be employed to enhance the solubility and bioavailability of this compound and related ACGs. These include:

  • Solid Dispersions: Incorporating the compound into a hydrophilic carrier matrix like polyethylene glycol (PEG).

  • Nanoparticle Formulations: Encapsulating the compound in nanosuspensions, solid lipid nanoparticles, or nanostructured lipid carriers.

  • Physical Modifications: Techniques such as micronization and nanomilling to increase the surface area-to-volume ratio of the drug particles.

  • Use of Solubilizing Agents: Employing surfactants and co-solvents to improve the dissolution of the compound in aqueous media.

Q3: How does improving the solubility of this compound affect its biological activity?

Enhancing the water solubility of this compound and other ACGs has been shown to significantly improve their therapeutic efficacy. For instance, nanosuspension formulations have demonstrated enhanced cytotoxicity against various cancer cell lines compared to the free drug in solution[1][2][3]. This is primarily attributed to increased bioavailability and improved cellular uptake.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous medium.1. Verify the final concentration of this compound. 2. Incorporate a solubilizing agent such as DMSO or a surfactant (e.g., Polysorbate 80) in your buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Consider formulating this compound as a solid dispersion or a nanoparticle suspension to increase its aqueous dispersibility.
Low bioavailability in in-vivo experiments. Poor absorption from the gastrointestinal tract due to low solubility.1. Formulate this compound as a solid dispersion with a hydrophilic polymer like PEG 4000 to enhance its dissolution rate and absorption.[4] 2. Develop a nanoparticle-based delivery system, such as nanosuspensions or lipid-based nanoparticles, to improve oral bioavailability.[5][6]
Inconsistent results in cell-based assays. Aggregation of this compound in the cell culture medium.1. Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration immediately before use. 2. Ensure thorough mixing upon dilution. 3. Consider using a formulation with improved aqueous stability, such as a nanosuspension.
Difficulty in preparing a stable nanoparticle formulation. Inappropriate choice of stabilizer or drug-to-stabilizer ratio.1. Screen different stabilizers, such as TPGS, mPEG-PCL, or Poloxamer 188.[3][5][6] 2. Optimize the drug-to-stabilizer ratio to achieve the desired particle size and stability. Lower ratios of drug to stabilizer often result in smaller, more stable nanoparticles.[5][6] 3. Adjust the concentration of the formulation during preparation, as this can influence the final particle size.[5]

Quantitative Data on Solubility Enhancement

The following tables summarize the quantitative improvements in the properties of annonaceous acetogenins (ACGs), including squamocin, through different formulation strategies.

Table 1: Solubility of Annonaceous Acetogenins in Solid Dispersion with PEG 4000

CompoundSolubility in Solid Dispersion (µg/mL)
Squamocin1084.73
Annonacin213.11
Annonin-VI249.54
Cherimolin-I99.33
(Data sourced from a study on solid dispersions of ACGs)[4]

Table 2: Characteristics of Annonaceous Acetogenin Nanosuspensions (ACGs-NSps)

Drug:Stabilizer Ratio (w/w)Mean Particle Size (nm)Zeta Potential (mV)Drug Payload (%)
1:1~125-20.17 ± 3.1248.9
3:1~123Not Reported73.7
6:1Not ReportedNot Reported82.3
10:1Not ReportedNot Reported86.6
(Data from a study on ACGs-NSps stabilized with mPEG2000–PCL2000)[6]

Table 3: Formulation Optimization of Annona Squamosa Seed Oil Nanoparticles (ASSO-NPs) with TPGS

ASSO:Stabilizer Ratio (w/w)Concentration (mg/mL)Mean Particle Size (nm)Polydispersity Index (PDI)
1:22193.7 ± 4.10.10 ± 0.09
1:2Not Specified209.8 ± 2.1Not Reported
2:14253.1Not Reported
(Data from a study on the preparation of ASSO-NPs)[5]

Experimental Protocols

Protocol 1: Preparation of Annonaceous Acetogenin Solid Dispersion (Solvent-Fusion Method)

  • Dissolution: Co-dissolve the annonaceous acetogenins (ACGs) and polyethylene glycol 4000 (PEG 4000) in a suitable organic solvent (e.g., acetone).

  • Evaporation: Remove the organic solvent under vacuum at 40°C to form a solid mass.

  • Grinding and Sieving: Pulverize the resulting solid dispersion in a mortar and pass it through a sieve to obtain a uniform powder.

  • Storage: Store the solid dispersion in a desiccator over anhydrous calcium chloride.

Protocol 2: Preparation of Annonaceous Acetogenin Nanosuspensions (Precipitation-Ultrasonication Method)

  • Preparation of Organic Phase: Co-dissolve ACGs and a stabilizer (e.g., mPEG2000–PCL2000) in acetone to form a mixed solution. A typical concentration is 18 mg/mL ACGs and 6 mg/mL stabilizer.[6]

  • Injection: Dropwise inject the organic phase (e.g., 0.5 mL) into distilled water (e.g., 4 mL) under ultrasonication (e.g., 250 W for 10 minutes).[6]

  • Solvent Removal: Evaporate the acetone under vacuum at 40°C until no organic solvent remains.[6]

  • Characterization: The resulting nanosuspension can be characterized for particle size, zeta potential, and drug loading.

Protocol 3: Determination of Aqueous Solubility

  • Sample Preparation: Add an excess amount of the this compound formulation (e.g., solid dispersion or free compound) to a known volume of distilled water (e.g., 10 mL).[4]

  • Equilibration: Place the mixture in a water bath at a controlled temperature (e.g., 37 ± 0.5°C) and agitate for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[4]

  • Separation of Undissolved Drug: Centrifuge the suspension (e.g., at 3000 rpm for 15 minutes) to pellet the undissolved material.[4]

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Visualizations

experimental_workflow cluster_start Problem Identification cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor Water Solubility of this compound solid_dispersion Solid Dispersion start->solid_dispersion nanoparticles Nanoparticle Formulation start->nanoparticles physical_mod Physical Modification start->physical_mod solubilizing_agents Solubilizing Agents start->solubilizing_agents solubility_test Aqueous Solubility Testing solid_dispersion->solubility_test nanoparticles->solubility_test physical_mod->solubility_test solubilizing_agents->solubility_test characterization Physicochemical Characterization solubility_test->characterization in_vitro In Vitro Activity Assays characterization->in_vitro in_vivo In Vivo Bioavailability Studies in_vitro->in_vivo outcome Optimized this compound Formulation in_vivo->outcome

Figure 1. Experimental workflow for improving the solubility of this compound.

mechanism_of_action cluster_mitochondrion Mitochondrial Inner Membrane cluster_inputs Inputs cluster_outputs Outputs complex_I Complex I (NADH:ubiquinone oxidoreductase) ubiquinone Ubiquinone (Q) complex_I->ubiquinone e- nad NAD+ complex_I->nad complex_III Complex III ubiquinone->complex_III e- cytochrome_c Cytochrome c complex_III->cytochrome_c e- complex_IV Complex IV cytochrome_c->complex_IV e- h2o H2O complex_IV->h2o O2 -> H2O atp_synthase ATP Synthase atp ATP atp_synthase->atp H+ gradient nadh NADH nadh->complex_I adp ADP + Pi adp->atp_synthase squamocin_G This compound squamocin_G->complex_I Inhibition

Figure 2. Mechanism of action of this compound on the mitochondrial electron transport chain.

References

Technical Support Center: Clinical Development of Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of squamocin-G.

Section 1: Cytotoxicity and Efficacy

FAQs & Troubleshooting

Q: We are observing variable IC50 values for this compound in our cancer cell line screening. What could be the cause?

A: Variability in IC50 values can arise from several factors:

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to this compound due to differences in metabolic rates, mitochondrial dependence, and expression of drug resistance transporters.

  • Assay Conditions: Inconsistencies in cell seeding density, incubation time, and the type of cytotoxicity assay used (e.g., MTT, XTT, LDH) can significantly impact results. Ensure protocols are standardized across all experiments.

  • Compound Stability: this compound, like other acetogenins, may be unstable in certain media or over long incubation periods. Prepare fresh solutions and minimize exposure to light and high temperatures.

Q: How does the cytotoxicity of this compound compare between cancerous and normal cell lines?

A: Annonaceous acetogenins, including this compound, have shown potent cytotoxicity against various cancer cell lines. However, a significant challenge is their toxicity towards normal cells. Limited comparative data is available for this compound specifically. The following table summarizes available IC50 values for related acetogenins to provide a general reference.

Data Presentation: Comparative Cytotoxicity of Annonaceous Acetogenins

Compound/ExtractCell LineCell TypeIC50 Value
Annonaceous Acetogenins (ACGs) Nanosuspension4T1Murine Breast Cancer1.426 ± 0.308 µg/mL
Annonaceous Acetogenins (ACGs) Solution4T1Murine Breast Cancer3.106 ± 0.691 µg/mL
Annonaceous Acetogenins (ACGs) NanosuspensionHeLaHuman Cervical Cancer0.718 ± 0.1934 µg/mL
Annonaceous Acetogenins (ACGs) SolutionHeLaHuman Cervical Cancer1.521 ± 0.1992 µg/mL
Annonacin (Purified)Primary Rat Cortical NeuronsNormal Neuronal Cells30.07 µg/mL
Annonacin (Crude EtOAc Extract)Primary Rat Cortical NeuronsNormal Neuronal Cells47.96 µg/mL

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mandatory Visualization

G cluster_0 Experimental Workflow: Cytotoxicity Assay Seed Cells Seed Cells Adherence (Overnight) Adherence (Overnight) Seed Cells->Adherence (Overnight) 1 This compound Treatment This compound Treatment Adherence (Overnight)->this compound Treatment 2 Incubation (24-72h) Incubation (24-72h) This compound Treatment->Incubation (24-72h) 3 MTT Addition MTT Addition Incubation (24-72h)->MTT Addition 4 Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 5 Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading 6 IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation 7

Experimental Workflow for MTT Cytotoxicity Assay.

Section 2: Neurotoxicity

FAQs & Troubleshooting

Q: We are concerned about the potential neurotoxicity of this compound. How can we assess this in vitro?

A: Neurotoxicity is a major concern for Annonaceous acetogenins. Long-term consumption of plants containing these compounds has been linked to atypical Parkinsonism.[1] In vitro assessment can be performed using primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y). Key endpoints to measure include cell viability, neurite outgrowth, and markers of apoptosis and oxidative stress.

Q: Our in vitro neurotoxicity assay shows high cell death even at low concentrations. How can we troubleshoot this?

A:

  • Confirm Compound Concentration: Ensure accurate preparation of this compound solutions.

  • Purity of Compound: Impurities in the this compound sample could contribute to toxicity.

  • Cell Model Sensitivity: Some neuronal cell lines are highly sensitive. Consider using a more robust cell line or primary co-cultures with glial cells, which can provide a more physiologically relevant system.

  • Exposure Time: Reduce the incubation time to assess acute versus chronic neurotoxic effects.

Experimental Protocols

Protocol: In Vitro Neurotoxicity Assessment in Primary Cortical Neurons

  • Neuron Culture: Isolate and culture primary cortical neurons from embryonic rats.

  • Compound Treatment: After 7 days in vitro, treat the neuronal cultures with various concentrations of this compound.

  • Viability Assessment (MTT Assay): After 48 hours of treatment, assess cell viability using the MTT assay as described in the cytotoxicity protocol.[2]

  • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers like MAP2 (to assess neuronal integrity) and tau (to investigate pathological changes).[2]

  • Western Blot Analysis: Lyse the cells and perform western blotting to quantify the expression levels of key proteins involved in neuronal health and apoptosis.[2]

Mandatory Visualization

G cluster_1 Logic Diagram: Neurotoxicity Assessment This compound This compound Primary Neuronal Culture Primary Neuronal Culture This compound->Primary Neuronal Culture Cell Viability Assay Cell Viability Assay Primary Neuronal Culture->Cell Viability Assay Endpoint 1 Neurite Outgrowth Analysis Neurite Outgrowth Analysis Primary Neuronal Culture->Neurite Outgrowth Analysis Endpoint 2 Apoptosis Marker Analysis Apoptosis Marker Analysis Primary Neuronal Culture->Apoptosis Marker Analysis Endpoint 3 Assess Cytotoxicity Assess Cytotoxicity Cell Viability Assay->Assess Cytotoxicity Assess Neuronal Damage Assess Neuronal Damage Neurite Outgrowth Analysis->Assess Neuronal Damage Assess Programmed Cell Death Assess Programmed Cell Death Apoptosis Marker Analysis->Assess Programmed Cell Death

Key Endpoints in In Vitro Neurotoxicity Assessment.

Section 3: Formulation and Delivery

FAQs & Troubleshooting

Q: this compound has very poor water solubility, which is hindering our in vivo studies. What formulation strategies can we employ?

A: Poor aqueous solubility is a significant hurdle for the clinical development of this compound. Several formulation strategies can be explored to enhance its solubility and bioavailability:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate.

  • Liposomes and Polymeric Micelles: Encapsulating this compound within lipid-based or polymeric carriers can improve its solubility and provide opportunities for targeted delivery.

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier at a molecular level can enhance its dissolution.

Q: We are having trouble stabilizing our this compound nanosuspension. What can we do?

A:

  • Stabilizer Selection: The choice of stabilizer is critical. Surfactants (e.g., Poloxamer 188) and polymers are commonly used. Experiment with different stabilizers and concentrations to find the optimal formulation.

  • Preparation Method: The method of preparation (e.g., anti-solvent precipitation, high-pressure homogenization) can affect particle size and stability.

  • Lyophilization: For long-term storage, consider lyophilizing the nanosuspension with a suitable cryoprotectant.

Experimental Protocols

Protocol: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation

  • Organic Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Aqueous Solution: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Precipitation: Inject the organic solution of this compound into the aqueous stabilizer solution under constant stirring. The drug will precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Mandatory Visualization

G cluster_2 Workflow: Nanosuspension Preparation Dissolve this compound in Organic Solvent Dissolve this compound in Organic Solvent Inject into Aqueous Stabilizer Solution Inject into Aqueous Stabilizer Solution Dissolve this compound in Organic Solvent->Inject into Aqueous Stabilizer Solution 1 Precipitation of Nanoparticles Precipitation of Nanoparticles Inject into Aqueous Stabilizer Solution->Precipitation of Nanoparticles 2 Remove Organic Solvent Remove Organic Solvent Precipitation of Nanoparticles->Remove Organic Solvent 3 Characterize Nanosuspension Characterize Nanosuspension Remove Organic Solvent->Characterize Nanosuspension 4

Workflow for Preparing this compound Nanosuspensions.

Section 4: Mechanism of Action

FAQs & Troubleshooting

Q: What is the primary mechanism of action of this compound?

A: this compound, like other Annonaceous acetogenins, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.

Q: How can we confirm that this compound is inhibiting mitochondrial complex I in our experiments?

A:

  • Oxygen Consumption Rate (OCR) Measurement: Use a Seahorse XF Analyzer to measure the OCR of cells treated with this compound. A decrease in basal respiration that is not rescued by the addition of a complex II substrate (e.g., succinate) is indicative of complex I inhibition.

  • Complex I Activity Assay: Use a commercially available kit to directly measure the enzymatic activity of complex I in isolated mitochondria or cell lysates after treatment with this compound.

  • ATP Measurement: Measure intracellular ATP levels. Inhibition of complex I will lead to a significant decrease in ATP.

Mandatory Visualization

G cluster_3 Signaling Pathway: this compound Mechanism of Action This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibits Electron Transport Chain Disruption Electron Transport Chain Disruption Mitochondrial Complex I->Electron Transport Chain Disruption Decreased ATP Production Decreased ATP Production Electron Transport Chain Disruption->Decreased ATP Production Increased ROS Production Increased ROS Production Electron Transport Chain Disruption->Increased ROS Production Apoptosis Apoptosis Decreased ATP Production->Apoptosis Increased ROS Production->Apoptosis Cell Death Cell Death Apoptosis->Cell Death G cluster_4 Workflow: In Vivo Efficacy Study Cancer Cell Implantation Cancer Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Cancer Cell Implantation->Tumor Growth Monitoring 1 Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment 2 Tumor & Body Weight Measurement Tumor & Body Weight Measurement Randomization & Treatment->Tumor & Body Weight Measurement 3 Endpoint Analysis Endpoint Analysis Tumor & Body Weight Measurement->Endpoint Analysis 4

References

Technical Support Center: Optimizing Squamocin-G Stability for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of squamocin-G for reliable and reproducible experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from Annonaceae plants.[1][2] These lipophilic polyketides are known for their cytotoxic and antitumor activities.[3] However, their complex structure, featuring a γ-butyrolactone ring and ether groups, can be susceptible to degradation under suboptimal conditions of temperature, pH, and light, potentially leading to loss of bioactivity and inconsistent experimental results.

Q2: What are the ideal storage conditions for this compound?

For long-term storage, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture. For short-term storage, stock solutions in appropriate organic solvents can be stored at -20°C for a few weeks. Avoid repeated freeze-thaw cycles.

Q3: How do I choose the right solvent for this compound?

This compound is a lipophilic compound with poor water solubility.[4] The choice of solvent is critical for both stability and experimental compatibility. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. For aqueous-based assays, it is crucial to minimize the final concentration of the organic solvent to avoid artifacts.

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, acetogenins, in general, can be susceptible to hydrolysis of the lactone ring, especially under non-neutral pH conditions. Oxidation and photodegradation are also potential concerns for complex organic molecules. Stress testing, as outlined in regulatory guidelines, can help identify likely degradation products and establish degradation pathways.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Bioactivity in Cell-Based Assays
Potential Cause Troubleshooting Step Rationale
Degradation of this compound in stock solution 1. Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C, protected from light.Repeated changes in temperature can lead to the degradation of temperature-sensitive compounds. Light exposure can also contribute to degradation.
Precipitation of this compound in aqueous media 1. Observe the culture medium for any signs of precipitation after adding the this compound working solution. 2. Reduce the final concentration of this compound. 3. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-toxic level for the cells.This compound has very low aqueous solubility.[4] Precipitation will reduce the effective concentration of the compound in the assay, leading to lower observed activity.
Interaction with Assay Components 1. Review the composition of the cell culture medium and assay reagents for potential incompatibilities. 2. Run a control experiment to assess the stability of this compound in the assay medium over the experiment's duration without cells.Components in the media or serum may bind to or degrade this compound, reducing its bioavailability.
Issue 2: Variability in Analytical Measurements (e.g., HPLC)
Potential Cause Troubleshooting Step Rationale
Degradation during sample preparation 1. Minimize the time samples are kept at room temperature. 2. Use amber vials or protect samples from light. 3. Ensure the pH of the sample and mobile phase is compatible with this compound stability.Exposure to ambient temperature, light, and non-optimal pH can lead to degradation of the analyte before analysis.
Inappropriate solvent for dilution 1. Ensure the diluent is compatible with the mobile phase to prevent precipitation in the analytical system. 2. Use solvents in which this compound is highly soluble and stable.Poor solubility in the injection solvent can lead to peak tailing, broadening, and inaccurate quantification.
Column degradation or contamination 1. Use a guard column to protect the analytical column. 2. Implement a column washing protocol between runs. 3. Dedicate a column specifically for acetogenin analysis if possible.Lipophilic compounds like this compound can adsorb to the stationary phase, leading to carryover and inconsistent results.

Data Presentation

Table 1: Solvent Compatibility and Preparation of this compound Solutions
Solvent Solubility Recommended Use Preparation Notes
Dimethyl Sulfoxide (DMSO) HighStock solutionsPrepare high-concentration stock solutions (e.g., 1-10 mM). Store in small aliquots at -20°C or -80°C.
Ethanol ModerateStock and working solutionsCan be used as an alternative to DMSO. Ensure it is of high purity and anhydrous.
Methanol ModerateAnalytical standardsPrimarily used for analytical purposes such as HPLC.
Aqueous Buffers (e.g., PBS) Very Low (<1 µg/mL)[4]Final assay dilutionsPrepare working solutions by diluting the stock solution in the final assay medium. Ensure rapid and thorough mixing to avoid precipitation. The final organic solvent concentration should typically be below 0.5%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid powder)

    • High-purity, anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated precision balance

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile, amber microcentrifuge tube on a calibrated balance.

    • Carefully weigh a small amount of this compound (e.g., 1 mg). The molecular weight of this compound is approximately 622.9 g/mol .

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound: (0.001 g / 622.9 g/mol ) / 0.010 mol/L = 0.0001605 L = 160.5 µL.

    • Add the calculated volume of DMSO to the tube containing the this compound.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into single-use amber tubes and store at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Vortex or mix well after each dilution step.

    • Use the working solutions immediately. Do not store diluted aqueous solutions.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Assay Medium) stock->working Dilute assay Introduce to Assay System working->assay incubation Incubate (Controlled Environment) assay->incubation measurement Measure Endpoint incubation->measurement analysis Analyze Data measurement->analysis

Caption: A generalized workflow for experiments involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Assay Results? degradation Compound Degradation start->degradation precipitation Compound Precipitation start->precipitation interaction Assay Interference start->interaction fresh_stock Use Fresh Stock Solution degradation->fresh_stock optimize_solvent Optimize Solvent/Concentration precipitation->optimize_solvent run_controls Run Stability Controls interaction->run_controls

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to Squamocin-G in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to squamocin-G in cancer cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While specific research on this compound resistance is limited, based on known mechanisms of cancer drug resistance, several factors could be at play:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are membrane proteins that can actively efflux a wide range of chemotherapy drugs from the cell, reducing their intracellular concentration and thus their efficacy.[1][2][3][4][5] This is a common mechanism of multidrug resistance.

  • Altered Drug Targets: While less common for natural product-based compounds, mutations in the molecular target of this compound could potentially reduce its binding affinity and effectiveness.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of a drug.[6] For instance, if this compound inhibits a specific pro-survival pathway, the cells might upregulate another pathway to compensate and promote survival and proliferation.

  • Enhanced DNA Repair Mechanisms: Some cancer cells can upregulate their DNA repair machinery to counteract the DNA damage induced by chemotherapeutic agents.

  • Inhibition of Apoptosis: Resistance can also arise from alterations in the apoptotic signaling cascade, making the cells less susceptible to programmed cell death induced by the drug.

Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?

A2: You can investigate the involvement of ABC transporters through several experimental approaches:

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of genes encoding for common ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line compared to the sensitive parental line.

  • Western Blotting: Analyze the protein expression levels of P-gp and BCRP to confirm if the increased mRNA levels translate to higher protein expression.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123 for P-gp, to functionally assess the efflux pump activity. A lower accumulation of the fluorescent substrate in resistant cells compared to sensitive cells would indicate increased efflux activity.

  • Use of ABC Transporter Inhibitors: Co-incubate your resistant cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil for P-gp). A restoration of sensitivity to this compound in the presence of the inhibitor would strongly suggest the involvement of that specific transporter.

Q3: What are some potential combination therapy strategies to overcome this compound resistance?

A3: Combination therapy is a promising strategy to combat drug resistance by targeting multiple pathways simultaneously.[6][7][8][9] Potential combination strategies for this compound could include:

  • ABC Transporter Inhibitors: Combining this compound with an inhibitor of the specific ABC transporter overexpressed in your resistant cell line can restore its intracellular concentration and efficacy.

  • Inhibitors of Alternative Signaling Pathways: If you identify an upregulated survival pathway in your resistant cells (e.g., via RNA sequencing or proteomic analysis), you can use a targeted inhibitor for that pathway in combination with this compound.

  • Agents that Induce Apoptosis: Combining this compound with a drug that promotes apoptosis through a different mechanism may create a synergistic effect and overcome resistance.

  • Immunotherapy: In an in vivo setting, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.[8]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over multiple passages.
Possible Cause Troubleshooting Steps
Selection of a resistant subpopulation of cells. 1. Perform a dose-response curve (IC50 determination) at early and late passages to quantify the shift in sensitivity. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound to assess heterogeneity. 3. Analyze the expression of ABC transporters (qPCR, Western Blot) in early vs. late passage cells.
Changes in cell culture conditions. 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Regularly test for mycoplasma contamination, as it can affect cellular responses to drugs.
Issue 2: this compound is effective in parental cell lines but not in a newly acquired multidrug-resistant (MDR) cell line.
Possible Cause Troubleshooting Steps
The MDR cell line overexpresses ABC transporters that efflux this compound. 1. Characterize the expression profile of known ABC transporters in the MDR cell line. 2. Perform a functional efflux assay with a fluorescent substrate to confirm pump activity. 3. Test the effect of known ABC transporter inhibitors on reversing this compound resistance in the MDR line.
The MDR phenotype is mediated by a mechanism that also confers cross-resistance to this compound. 1. Review the literature for the specific resistance mechanism of the acquired MDR cell line. 2. Investigate downstream signaling pathways that might be altered in the MDR line and could contribute to this compound resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineDescriptionIC50 of this compound (nM)Fold Resistance
MCF-7Parental, sensitive10-
MCF-7/SQ-RThis compound Resistant25025
A549Parental, sensitive15-
A549/SQ-RThis compound Resistant35023.3

Table 2: Hypothetical Effect of an ABCB1 Inhibitor on this compound IC50 in a Resistant Cell Line

Cell LineTreatmentIC50 of this compound (nM)Reversal Fold
MCF-7/SQ-RThis compound alone250-
MCF-7/SQ-RThis compound + Verapamil (5 µM)2510

Experimental Protocols

Protocol 1: Determination of IC50 Value by MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Western Blot for ABCB1/P-glycoprotein Expression

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (e.g., clone C219) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_strategy Overcoming Resistance cluster_validation Validation Problem Decreased Sensitivity to this compound IC50 Determine IC50 Shift Problem->IC50 Quantify Resistance ABC_Expression Analyze ABC Transporter Expression (qPCR, Western Blot) IC50->ABC_Expression Hypothesize Mechanism Efflux_Assay Functional Efflux Assay ABC_Expression->Efflux_Assay Confirm Function Combination_Tx Combination Therapy Efflux_Assay->Combination_Tx Develop Strategy ABC_Inhibitor ABC Transporter Inhibitor Combination_Tx->ABC_Inhibitor Signaling_Inhibitor Signaling Pathway Inhibitor Combination_Tx->Signaling_Inhibitor IC50_Reversal IC50 Determination with Combination ABC_Inhibitor->IC50_Reversal Validate Reversal Signaling_Inhibitor->IC50_Reversal Apoptosis_Assay Apoptosis Assay (Annexin V) IC50_Reversal->Apoptosis_Assay Confirm Enhanced Efficacy

Caption: Workflow for investigating and overcoming this compound resistance.

signaling_pathway cluster_cell Cancer Cell Squamocin_G This compound Mitochondria Mitochondrial Complex I Squamocin_G->Mitochondria Inhibits ABC_Transporter ABC Transporter (e.g., P-gp) Squamocin_G->ABC_Transporter ATP ATP Depletion Mitochondria->ATP Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest ATP->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ABC_Transporter->Squamocin_G Efflux Extracellular Extracellular Space Extracellular->Squamocin_G Enters Cell Intracellular Intracellular Space Drug_Efflux Drug Efflux

Caption: Proposed mechanism of this compound action and resistance via ABC transporters.

References

strategies to reduce the neurotoxicity of squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Squamocin-G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its neurotoxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound neurotoxicity?

A1: The primary mechanism of this compound neurotoxicity is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition leads to a cascade of downstream effects, including decreased ATP production, generation of reactive oxygen species (ROS), and ultimately, neuronal cell death.

Q2: Are there any proposed strategies to reduce the neurotoxicity of this compound?

A2: While direct experimental evidence for reducing this compound's neurotoxicity is limited, several strategies can be proposed based on its mechanism of action. These strategies are currently theoretical and would require experimental validation. They include:

  • Co-administration with antioxidants: To counteract the increase in reactive oxygen species.

  • Mitochondrial support agents: To improve mitochondrial function and resilience.

  • Targeted drug delivery systems: To limit the exposure of the central nervous system to this compound, particularly if it is being investigated for therapeutic purposes in non-neurological diseases.

Q3: Which neuronal cell lines are suitable for studying this compound neurotoxicity in vitro?

A3: The human neuroblastoma cell line SH-SY5Y is a commonly used and suitable model for neurotoxicity studies.[1][2][3][4] These cells can be differentiated to exhibit more mature neuronal characteristics, which can be beneficial for studying neurodegenerative processes.

Q4: What are some key assays to quantify the neurotoxic effects of this compound?

A4: A multi-assay approach is recommended to comprehensively assess neurotoxicity. Key assays include:

  • Cell Viability Assays (e.g., MTT assay): To measure the overall cytotoxicity.[1][2][3][4][5]

  • Reactive Oxygen Species (ROS) Detection (e.g., DCFDA assay): To quantify oxidative stress.[6][7][8][9]

  • Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1 assay): To assess mitochondrial dysfunction.[10][11][12][13]

Troubleshooting Guides

Issue 1: High variability in cell viability assays (MTT assay).
  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and work quickly to prevent cells from settling in the reservoir.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the 96-well plate for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Interference of this compound or test compounds with the MTT reagent.

    • Solution: Run a control with the compounds in cell-free media to check for any direct reduction of the MTT reagent. If interference is observed, consider alternative viability assays like the LDH assay.

Issue 2: Difficulty in detecting a neuroprotective effect of an antioxidant.
  • Possible Cause 1: Inappropriate concentration of the antioxidant.

    • Solution: Perform a dose-response curve for the antioxidant alone to determine its non-toxic concentration range. Consult the literature for typical effective concentrations of the chosen antioxidant in similar in vitro models.[14][15][16][17][18][19][20][21][22][23][24][25][26]

  • Possible Cause 2: Timing of antioxidant treatment.

    • Solution: The timing of antioxidant administration is crucial. Experiment with different treatment paradigms: pre-treatment (antioxidant added before this compound), co-treatment (antioxidant and this compound added simultaneously), and post-treatment (antioxidant added after this compound exposure).

  • Possible Cause 3: The chosen antioxidant does not target the primary ROS.

    • Solution: this compound-induced mitochondrial dysfunction can lead to various reactive species. Consider using a broader spectrum antioxidant or a combination of antioxidants that target different cellular compartments.

Quantitative Data Presentation

The following tables summarize typical in vitro concentrations for potential neuroprotective agents and key experimental assays. These are starting points for your experimental design and should be optimized for your specific cell type and conditions.

Table 1: Suggested In Vitro Concentrations for Neuroprotective Agents

AgentClassTypical Concentration RangeCell Line ExampleReference
N-acetylcysteine (NAC)Antioxidant100 µM - 1 mMPrimary Hippocampal Neurons, SH-SY5Y[15][21][25]
Vitamin E (α-tocopherol)Antioxidant100 nM - 50 µMHT22, Cerebellar Granule Neurons[14][16]
Coenzyme Q10Mitochondrial Support / Antioxidant0.1 µM - 10 µMHippocampal Slice Culture[17][18][23]

Table 2: Key Parameters for In Vitro Neurotoxicity Assays

AssayParameter MeasuredTypical Reagent/ProbeCell Line ExampleReference
Cell ViabilityMetabolic ActivityMTTSH-SY5Y[1][2][3][4][5]
Oxidative StressReactive Oxygen SpeciesDCFDAMüller Glial Cells[6][7][8][9]
Mitochondrial DysfunctionMitochondrial Membrane PotentialJC-1Jurkat Cells[10][11][12][13][27]

Experimental Protocols

Protocol 1: Assessing Neuroprotection using the MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Pre-treatment (Optional): If testing a neuroprotective agent, replace the media with media containing the desired concentration of the agent and incubate for the desired pre-treatment time (e.g., 2-4 hours).

  • Treatment: Add this compound at various concentrations to the wells (with or without the neuroprotective agent) and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Measuring Reactive Oxygen Species using DCFDA
  • Cell Treatment: Seed and treat cells with this compound (and any neuroprotective agents) in a suitable format (e.g., 24-well plate).

  • DCFDA Loading: Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free media.[8]

  • Staining: Remove the treatment media, wash the cells once with PBS, and add the DCFH-DA working solution to each well. Incubate for 30 minutes at 37°C in the dark.[7][8]

  • Measurement: After incubation, remove the DCFH-DA solution and wash the cells. Measure the fluorescence using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Assessing Mitochondrial Membrane Potential with JC-1
  • Cell Treatment: Treat cells with this compound as required. Include a positive control for depolarization (e.g., with CCCP).

  • JC-1 Staining: Add JC-1 staining solution to the cells and incubate at 37°C for 10-20 minutes.[10][27]

  • Washing: Wash the cells to remove the excess JC-1 dye.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells will exhibit red fluorescence (J-aggregates in mitochondria), while apoptotic cells will show green fluorescence (JC-1 monomers in the cytoplasm).[10][11][27]

Visualizations

SquamocinG_Neurotoxicity_Pathway SquamocinG This compound ComplexI Mitochondrial Complex I SquamocinG->ComplexI Inhibits ETC Electron Transport Chain Disruption ComplexI->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS MMP Loss of Mitochondrial Membrane Potential ETC->MMP Apoptosis Apoptosis (Neuronal Cell Death) ATP->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis MMP->Apoptosis

Caption: this compound Induced Neurotoxicity Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Start Seed Neuronal Cells (e.g., SH-SY5Y) Treatment Treat with this compound +/- Neuroprotective Agent Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT DCFDA DCFDA Assay (ROS Levels) Treatment->DCFDA JC1 JC-1 Assay (Mitochondrial Potential) Treatment->JC1 Analysis Analyze and Compare Treatment Groups MTT->Analysis DCFDA->Analysis JC1->Analysis

Caption: Workflow for Testing Neuroprotective Strategies

Logical_Relationship cluster_Mechanism Mechanism cluster_Solutions Potential Solutions Problem Problem: This compound Neurotoxicity ComplexI Mitochondrial Complex I Inhibition Problem->ComplexI Delivery Targeted Delivery (e.g., Nanoparticles) Problem->Delivery Mitigated by OxidativeStress Oxidative Stress ComplexI->OxidativeStress MitoSupport Mitochondrial Support (e.g., CoQ10) ComplexI->MitoSupport Supported by Antioxidants Antioxidants (e.g., NAC, Vit E) OxidativeStress->Antioxidants Counteracted by

References

Technical Support Center: Squamocin-G Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the extraction and purification of squamocin-G from natural sources, primarily Annona squamosa seeds.

Frequently Asked Questions (FAQs)

Q1: My crude extract yield is very low. What are the common causes?

A1: Low yield from the initial extraction can stem from several factors:

  • Inefficient Grinding: Seeds must be ground into a fine, consistent powder to maximize the surface area available for solvent penetration.

  • Inappropriate Solvent Choice: this compound is a lipophilic polyketide.[1] Solvents like methanol, ethanol, or chloroform are typically effective. Using a solvent with incorrect polarity will result in poor extraction efficiency.

  • Insufficient Extraction Time/Temperature: The extraction process may be too short or conducted at a suboptimal temperature. For methods like Soxhlet, ensure the solvent cycles sufficiently. For maceration, allow for adequate time (24-72 hours) with agitation.

  • Poor Quality of Source Material: The concentration of acetogenins can vary depending on the plant's origin, harvest time, and storage conditions.[1]

Q2: After initial extraction, my extract is a thick, oily residue. How do I remove the fatty acids and oils?

A2: This is a common issue as Annona squamosa seeds are rich in fatty oils.[2] A liquid-liquid partition is necessary. After concentrating the initial alcoholic (methanol/ethanol) extract, partition it between a non-polar solvent like n-hexane and a polar solvent like aqueous methanol. The acetogenins, including this compound, will preferentially remain in the more polar phase, while the majority of oils and triglycerides will move to the non-polar hexane phase.[2]

Q3: My column chromatography separation is poor, with many overlapping peaks. How can I improve resolution?

A3: Poor resolution in column chromatography is often due to:

  • Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Incorrect Mobile Phase: The polarity of your solvent system is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a modifier (e.g., ethyl acetate, acetone). A gradient that is too steep will cause compounds to elute too quickly and overlap. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.

  • Column Overloading: Loading too much crude extract onto the column will exceed its separation capacity, leading to broad, overlapping bands. As a rule of thumb, use a sample-to-adsorbent ratio of 1:30 to 1:100 depending on the difficulty of separation.

Q4: I see a peak at the expected retention time in my HPLC, but the purity is low according to mass spectrometry (MS) data. Why?

A4: This suggests co-elution with an isomer or a structurally related compound. Annonaceous seeds contain numerous acetogenins with very similar structures and polarities, such as annonacin and other squamocin variants.[3][4] To resolve this:

  • Optimize HPLC Method: Adjust the mobile phase gradient to be shallower, change the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or try a different column chemistry (e.g., a Phenyl-Hexyl column instead of a standard C18).

  • Change Temperature: Modifying the column temperature can alter selectivity and improve the separation of closely related compounds.

Troubleshooting Guides

Problem 1: Low Extraction Efficiency
Symptom Possible Cause Recommended Solution
Low yield of crude extract (<5% w/w).Incomplete cell wall disruption.Ensure seeds are dried and ground to a fine powder (e.g., 40-60 mesh).
Extract appears light in color; low activity in bioassays.Suboptimal solvent or extraction method.Use methanol or ethanol for initial extraction.[5] Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Thermosonication-Assisted Extraction (TSAE) which can increase yield.[1][6][7]
Yield decreases with new batch of seeds.Variation in raw material quality.Source seeds from a reputable supplier. If possible, analyze a small batch for acetogenin content before large-scale extraction.
Significant amount of starting material remains after extraction.Insufficient solvent volume or extraction time.Increase the solvent-to-solid ratio (e.g., 10:1 mL/g). Extend the extraction time or, for Soxhlet, increase the number of cycles.
Problem 2: Poor Purity After Purification
Symptom Possible Cause Recommended Solution
Multiple spots close together on TLC after column chromatography.Isomers and related acetogenins are co-eluting.Use a shallower solvent gradient during column chromatography. Follow up with preparative HPLC for final purification.
Broad peaks in HPLC chromatogram.Column overloading or degradation.Inject a smaller sample volume. Check column performance with a standard; if resolution is poor, the column may need to be replaced.
Final compound shows multiple masses in MS.Co-elution of compounds with similar retention times.Optimize the HPLC method: adjust the gradient, flow rate, or switch to a different column phase (e.g., C18 to Phenyl-Hexyl).
Compound degrades during purification.Acetogenins can be sensitive to high temperatures and prolonged processing.Avoid temperatures above 60°C during solvent evaporation.[6] Store fractions and purified compound at -20°C under an inert atmosphere (N₂ or Argon) if possible.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Acetogenins
Extraction Method Typical Solvent Temperature Advantage Disadvantage Typical Yield (Total Acetogenins)
MacerationMethanol / EthanolRoom TempSimple, low costTime-consuming, lower efficiency1-5%
Soxhlet ExtractionMethanol / EthanolSolvent Boiling PointEfficient, well-establishedRequires heat, potential for thermal degradation3-10%
Ultrasound-Assisted (UAE)Methanol / Ethanol25-50°CFast, improved yieldRequires specific equipment3-6%[6]
Thermosonication (TSAE)Methanol / Ethanol50°CHighly efficient, synergistic effectCan degrade compounds if temperature >60°C[6]Up to 3.6% (from A. muricata)[7]

Detailed Experimental Protocols

Protocol 1: Extraction and Defatting
  • Preparation: Dry the seeds of Annona squamosa at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction: Macerate the seed powder (1 kg) in methanol (5 L) for 48 hours with intermittent shaking. Filter the extract and repeat the process two more times with fresh methanol.

  • Concentration: Combine all methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, semi-solid crude extract.

  • Defatting (Liquid-Liquid Partition):

    • Dissolve the crude extract in 80% aqueous methanol.

    • Transfer the solution to a separatory funnel and add an equal volume of n-hexane.

    • Shake vigorously and allow the layers to separate.

    • Collect the lower hydroalcoholic layer (which contains the acetogenins).

    • Repeat the hexane wash two more times to ensure complete removal of non-polar lipids.[2]

    • Concentrate the defatted hydroalcoholic layer to obtain the final extract for purification.

Protocol 2: Purification by Chromatography
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Pack a glass column with silica gel (60-120 mesh) using a hexane slurry.

    • Adsorb the defatted extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.), followed by ethyl acetate and methanol.

    • Collect fractions (e.g., 50 mL each) and monitor them by TLC using a vanillin-sulfuric acid stain for visualization of acetogenins.

    • Combine fractions that show similar TLC profiles. The fractions rich in this compound are typically eluted with mid-polarity solvent mixtures.

  • Preparative HPLC (Final Purification):

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water. A typical starting point is 85% methanol in water.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at 210-220 nm.

    • Procedure: Dissolve the enriched fraction from column chromatography in the mobile phase, filter through a 0.45 µm filter, and inject onto the HPLC system. Collect the peak corresponding to the retention time of a this compound standard.

    • Confirmation: Confirm the purity and identity of the isolated compound using LC-MS and NMR spectroscopy.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_prep Preparation cluster_extraction Extraction & Defatting cluster_purification Purification cluster_analysis Analysis A Annona squamosa Seeds B Grind to Fine Powder A->B C Maceration or Soxhlet (Methanol) B->C D Concentrate Extract (Rotary Evaporator) C->D E Liquid-Liquid Partition (Hexane / aq. MeOH) D->E F Defatted Methanolic Extract E->F G Silica Column Chromatography (Hexane-EtOAc Gradient) F->G H Collect & Pool Fractions (Monitor by TLC) G->H I Preparative HPLC (C18, MeOH/H2O) H->I J Pure this compound I->J K LC-MS & NMR (Structure & Purity) J->K

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic

Troubleshooting_Flowchart cluster_yield Yield Issues cluster_purity Purity Issues Start Problem Encountered Yield_Prob Is the yield low? Start->Yield_Prob Purity_Prob Is the purity low? Start->Purity_Prob Cause_Grind Improper Grinding? Yield_Prob->Cause_Grind Yes Cause_Solvent Wrong Solvent? Yield_Prob->Cause_Solvent Yes Sol_Grind Grind seeds finer Cause_Grind->Sol_Grind Yes Sol_Solvent Use Methanol/Ethanol Cause_Solvent->Sol_Solvent Yes Cause_Overlap Co-eluting Peaks? Purity_Prob->Cause_Overlap Yes Cause_Overload Column Overloaded? Purity_Prob->Cause_Overload Yes Sol_Overlap Optimize HPLC Gradient (shallower) Cause_Overlap->Sol_Overlap Yes Sol_Overload Reduce sample load Cause_Overload->Sol_Overload Yes

Caption: Logic flowchart for troubleshooting common issues.

Signaling Pathway

Annonaceous acetogenins like this compound are potent inhibitors of the mitochondrial respiratory chain, which leads to apoptosis (programmed cell death), a key mechanism for their anticancer activity.

Apoptosis_Pathway Simplified Apoptosis Pathway Induced by this compound cluster_mito Mitochondrion SquamocinG This compound ComplexI Mitochondrial Complex I (NADH) SquamocinG->ComplexI Inhibits ATP ATP Production ComplexI->ATP Drives ROS Reactive Oxygen Species (ROS) ComplexI->ROS Generates CytoC Cytochrome c Release ROS->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_active Caspase-9 Casp9->Casp9_active Cleavage Casp3 Pro-Caspase-3 Casp9_active->Casp3 Activates Casp3_active Caspase-3 (Executioner) Casp3->Casp3_active Cleavage Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: this compound inhibits Complex I, leading to apoptosis.

References

Technical Support Center: Enhancing the Bioavailability of Squamocin-G for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on enhancing the in vivo bioavailability of squamocin-G, a potent annonaceous acetogenin.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in conducting in vivo studies with this compound?

The principal obstacle for in vivo research with this compound is its poor aqueous solubility. This inherent lipophilicity leads to low oral bioavailability, making it difficult to achieve therapeutic concentrations in target tissues.

Q2: What are the main strategies to enhance the bioavailability of this compound?

The most common and effective strategies focus on improving its solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier, such as polyethylene glycol (PEG), can significantly enhance its solubility.

  • Nanoformulations: Encapsulating this compound into nanocarriers like liposomes or solid lipid nanoparticles can improve its stability, solubility, and absorption.

  • Chemical Modification: Synthesizing more water-soluble derivatives, such as glycoconjugates, is another promising approach.

Q3: What is the known mechanism of action for this compound's cytotoxicity?

This compound is a potent inhibitor of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to cellular apoptosis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent plasma concentrations of this compound after oral administration. Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.1. Formulate a solid dispersion: Utilize a water-soluble carrier like PEG 4000 to improve the dissolution rate. 2. Develop a nanoformulation: Encapsulate this compound in liposomes or solid lipid nanoparticles to enhance absorption. 3. Consider alternative routes of administration: If oral bioavailability remains a challenge, explore intravenous or intraperitoneal injection, though toxicity should be carefully monitored.
Precipitation of this compound in aqueous buffers during in vitro assays or formulation preparation. The concentration of this compound exceeds its solubility limit in the aqueous medium.1. Use a co-solvent: Employ a small percentage of a biocompatible organic solvent (e.g., DMSO, ethanol) to aid dissolution, ensuring the final concentration of the solvent is not toxic to the cells or animal model. 2. Prepare a stock solution in an organic solvent: Dissolve this compound in a suitable organic solvent first, and then add it to the aqueous medium with vigorous stirring.
High variability in in vivo study results between individual animals. Inconsistent absorption due to the formulation not being optimized.1. Optimize the formulation: Ensure the particle size of the formulation is uniform and that the drug is homogeneously dispersed. 2. Control for physiological variables: Factors such as food intake can affect the absorption of lipophilic compounds. Standardize feeding protocols for the animals in the study.
Observed toxicity in animal models at doses required for efficacy. This compound has a narrow therapeutic index and can be toxic to normal cells.1. Targeted delivery: Utilize ligand-targeted nanocarriers to specifically deliver this compound to tumor tissues, reducing systemic exposure. 2. Dose-escalation studies: Conduct thorough dose-finding studies to determine the maximum tolerated dose (MTD).

Data on Enhanced Solubility of Squamocin and its Derivatives

Formulation Parameter Measured Result Reference
Squamocin Solubility in Phosphate Buffer Saline (PBS, pH 7)Not Detected[1]
Galactosylated Squamocin Derivative Solubility in Phosphate Buffer Saline (PBS, pH 7)1.37 mg/mL[1]
Free Annonaceous Acetogenins (including Squamocin) SolubilityConcentration below the lowest quantification limit[2]
Solid Dispersion of Annonaceous Acetogenins in PEG 4000 Solubility of Squamocin1084.73 µg/mL[2]

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent-Fusion Method)

This protocol is adapted from a method developed for a mixture of annonaceous acetogenins, including squamocin.[2]

Materials:

  • This compound

  • Polyethylene glycol 4000 (PEG 4000)

  • Ethanol

  • Water bath

  • Vacuum desiccator

Procedure:

  • Dissolve a specific ratio of this compound and PEG 4000 in a minimal amount of ethanol.

  • Heat the solution in a water bath at a controlled temperature (e.g., 60°C) to evaporate the ethanol, forming a solid mass.

  • Place the resulting solid mass in a vacuum desiccator to ensure complete removal of the solvent.

  • Grind the solid dispersion into a fine powder.

  • Store the powdered solid dispersion in a desiccator until use.

Synthesis of a Galactosylated Squamocin Derivative

This is a generalized protocol based on the synthesis of glycosyl derivatives of squamocin.[1]

Materials:

  • Squamocin

  • Protected galactose derivative (e.g., 2,3,4,6-tetra-O-acetyl-D-galactopyranose)

  • Dichloromethane (CH2Cl2)

  • Molecular sieves

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine

  • Ethyl acetate (EtOAc)

  • 1 N HCl

  • Saturated aqueous NaHCO3

  • Saturated aqueous NaCl

  • Anhydrous Na2SO4

Procedure:

  • Dissolve squamocin and the protected galactose derivative in dried CH2Cl2 at 0°C under a nitrogen atmosphere.

  • Add 4Å molecular sieves and TMSOTf to the mixture and stir at 0°C for 30 minutes.

  • Quench the reaction with triethylamine and concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and perform sequential extractions with 1 N HCl, saturated aqueous NaHCO3, and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude product.

  • Purify the crude product using column chromatography to yield the galactosylated squamocin derivative.

Visualizations

experimental_workflow Experimental Workflow for Enhancing this compound Bioavailability cluster_problem Problem Identification cluster_strategies Enhancement Strategies cluster_evaluation In Vitro & In Vivo Evaluation problem Poor Aqueous Solubility of this compound solid_dispersion Solid Dispersion (e.g., with PEG 4000) problem->solid_dispersion leads to nanoformulation Nanoformulation (e.g., Liposomes) problem->nanoformulation leads to chem_modification Chemical Modification (e.g., Glycosylation) problem->chem_modification leads to solubility_testing Solubility & Dissolution Testing solid_dispersion->solubility_testing nanoformulation->solubility_testing chem_modification->solubility_testing in_vitro_cytotoxicity In Vitro Cytotoxicity Assays solubility_testing->in_vitro_cytotoxicity in_vivo_pk In Vivo Pharmacokinetic Studies (Animal Models) in_vitro_cytotoxicity->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (Tumor Models) in_vivo_pk->in_vivo_efficacy

Caption: Workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway Proposed Signaling Pathway for this compound Induced Apoptosis squamocin_g This compound complex_i Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) squamocin_g->complex_i inhibits etc Electron Transport Chain complex_i->etc disrupts atp ATP Production etc->atp decreases ros Reactive Oxygen Species (ROS) Generation etc->ros increases mito_dysfunction Mitochondrial Dysfunction atp->mito_dysfunction ros->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis triggers

Caption: this compound's inhibition of Complex I leads to apoptosis.

References

Technical Support Center: Optimization of Squamocin-G Dosage for Anticancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of squamocin-G dosage in anticancer studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound, an annonaceous acetogenin, primarily induces apoptosis (programmed cell death) in cancer cells. It can activate both the intrinsic and extrinsic apoptotic pathways.[1] This involves the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] Additionally, this compound can cause cell cycle arrest, often at the G1 phase.[1][3] It also inhibits the mitochondrial respiratory chain at Complex I, leading to decreased ATP production and inducing apoptosis.[3]

Q2: What is a typical effective concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound can vary significantly depending on the cancer cell line. IC50 (half-maximal inhibitory concentration) values have been reported to be in the nanomolar to micromolar range. For instance, in some leukemia cell lines, the IC50 can be as low as 0.17 µg/ml.[2] It is crucial to determine the IC50 for each specific cell line being investigated.

Q3: How does this compound affect signaling pathways involved in cell survival and apoptosis?

A3: this compound has been shown to modulate key signaling pathways. It can increase the phosphorylation of JNK (c-Jun N-terminal kinase) and decrease the phosphorylation of ERK (extracellular signal-regulated kinase), which are components of the MAPK signaling pathway.[1] Activation of JNK is associated with apoptosis, while ERK is linked to cell survival.[1] Furthermore, squamocin can influence the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4]

Q4: Are there any known mechanisms of resistance to this compound?

A4: While specific resistance mechanisms to this compound are not extensively detailed in the provided search results, general mechanisms of resistance to anticancer drugs, such as the upregulation of anti-apoptotic proteins or alterations in drug efflux pumps, could potentially play a role.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Cell passage number and confluency.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.

  • Possible Cause 2: Inconsistent drug concentration.

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution periodically.

  • Possible Cause 3: Variation in incubation time.

    • Recommendation: Adhere strictly to the predetermined incubation time for the assay. Time-dependent effects on cell viability are common with many anticancer compounds.[5]

Issue 2: Poor solubility of this compound in aqueous media.

  • Possible Cause: Hydrophobic nature of the compound.

    • Recommendation: Dissolve this compound in a small amount of a suitable organic solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in the cell culture medium to the final desired concentrations, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause: Purity of the this compound sample.

    • Recommendation: Verify the purity of the this compound compound using analytical methods like HPLC or mass spectrometry. Impurities could contribute to unexpected biological activities.

  • Possible Cause: Non-specific cytotoxicity.

    • Recommendation: Include a non-cancerous cell line in your experiments to assess the selectivity of this compound. This can help differentiate between general cytotoxicity and cancer-specific effects.

Quantitative Data Summary

Table 1: IC50 Values of Squamocin in Various Cancer Cell Lines

Cancer Cell LineIC50 ValueReference
HL-60 (Leukemia)0.17 µg/ml[2]
MCF-7 (Breast Cancer)10.03 µg/ml[6]
HCT116 (Colorectal Cancer)22.4 µM (Compound 1, similar structure)[7]
HTB-26 (Breast Cancer)10-50 µM (Compounds 1 & 2, similar structure)[7]
PC-3 (Prostate Cancer)10-50 µM (Compounds 1 & 2, similar structure)[7]
HepG2 (Hepatocellular Carcinoma)10-50 µM (Compounds 1 & 2, similar structure)[7]

Note: The IC50 values can be influenced by the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Caspase Activity)

  • Principle: This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Methodology:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Lyse the cells to release their contents.

    • Add a specific caspase substrate that is conjugated to a colorimetric or fluorometric reporter.

    • Incubation allows the active caspases to cleave the substrate, releasing the reporter molecule.

    • Measure the signal (color or fluorescence) using a plate reader. The signal intensity is proportional to the caspase activity.

3. Western Blot Analysis for Apoptotic Markers

  • Principle: Western blotting is used to detect specific proteins in a sample.

  • Methodology:

    • After treatment with this compound, lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizations

Squamocin_Apoptosis_Pathway Squamocin This compound Mito Mitochondrial Complex I Inhibition Squamocin->Mito ER_Stress ER Stress Squamocin->ER_Stress MAPK MAPK Pathway (JNK↑, ERK↓) Squamocin->MAPK ATP ATP Production↓ Mito->ATP Casp8 Caspase-8 Activation ER_Stress->Casp8 Bcl2_Family Bcl-2 Family (Bax↑, Bcl-2↓) MAPK->Bcl2_Family Casp9 Caspase-9 Activation Bcl2_Family->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Action Studies (at IC50 concentration) IC50->Mechanism Apoptosis Apoptosis Assays (Caspase Activity, Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot Analysis Data Analysis & Interpretation Apoptosis->Analysis CellCycle->Analysis WesternBlot->Analysis

Caption: Experimental workflow for this compound evaluation.

References

Technical Support Center: Improving Targeted Delivery of Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the targeted delivery of Squamocin-G. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the targeted delivery of this compound?

This compound, a potent annonaceous acetogenin, presents several challenges for effective targeted delivery, primarily due to its physicochemical properties. The main obstacles include:

  • Poor Water Solubility: this compound is a lipophilic compound with negligible water solubility. This inherent hydrophobicity leads to poor dissolution in physiological fluids, limiting its bioavailability and making it difficult to formulate for intravenous administration.

  • Low Bioavailability: Consequently, oral administration of this compound results in low and variable absorption from the gastrointestinal tract.

  • Non-specific Cytotoxicity: Like many chemotherapeutic agents, this compound can exhibit cytotoxicity to healthy cells, leading to potential side effects. Targeted delivery systems are crucial to direct the drug specifically to tumor cells and minimize off-target toxicity.

  • Stability Issues: The lactone ring in the structure of this compound can be susceptible to hydrolysis, potentially leading to degradation and loss of activity.

Q2: What are the most promising methods for improving the targeted delivery of this compound?

Nanoparticle-based drug delivery systems are the most promising strategies to overcome the challenges associated with this compound delivery. These systems encapsulate the hydrophobic drug in a biocompatible carrier, improving its solubility, stability, and enabling targeted delivery. The leading approaches include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They are well-suited for encapsulating lipophilic drugs like this compound, offering advantages such as controlled release and good biocompatibility.

  • Nanoemulsions (NEs): These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can effectively solubilize this compound in the oil phase, enhancing its absorption and bioavailability.

  • Nanosuspensions (NSps): These are colloidal dispersions of pure drug particles stabilized by surfactants. This method is particularly useful for increasing the surface area and dissolution rate of poorly soluble drugs.

  • Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers. They offer versatility in controlling drug release and can be surface-functionalized with targeting ligands to enhance specificity for cancer cells.

Q3: How can I target this compound-loaded nanoparticles to tumor cells?

Targeting can be achieved through two main strategies:

  • Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect. Due to the leaky vasculature and poor lymphatic drainage in tumors, nanoparticles of a certain size (typically 10-200 nm) can preferentially accumulate in the tumor tissue.

  • Active Targeting: This involves modifying the surface of the nanoparticles with ligands that bind to specific receptors overexpressed on the surface of cancer cells. Common targeting moieties include:

    • Antibodies: Monoclonal antibodies that recognize tumor-specific antigens.

    • Peptides: Short peptides that bind to receptors involved in tumor angiogenesis or proliferation.

    • Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets with high affinity.

    • Small Molecules: Ligands such as folic acid, which binds to the folate receptor that is often overexpressed in various cancers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of this compound delivery systems.

Problem Possible Cause(s) Recommended Solution(s)
Low Drug Loading/Encapsulation Efficiency 1. Poor affinity of this compound for the nanoparticle core material. 2. Drug leakage during the formulation process (e.g., high temperature, excessive shear stress). 3. Insufficient amount of lipid or polymer to encapsulate the drug.1. Select a lipid or polymer with higher lipophilicity to better accommodate this compound. 2. Optimize formulation parameters: use a lower temperature during homogenization, reduce sonication time or intensity. 3. Increase the lipid/polymer to drug ratio.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles due to insufficient stabilizer. 3. Inappropriate concentration of lipids, polymers, or surfactants.1. Increase homogenization pressure or time; optimize sonication parameters (amplitude, duration). 2. Increase the concentration of the surfactant or stabilizer. 3. Perform a systematic optimization of the formulation components' concentrations.
Instability of the Nanoparticle Formulation (e.g., aggregation, drug leakage) 1. Low zeta potential leading to particle aggregation. 2. Drug expulsion from the nanoparticle matrix over time, especially in SLNs. 3. Hydrolysis of the drug or carrier material.1. Use a charged surfactant or a coating (e.g., chitosan) to increase the absolute value of the zeta potential (> ±30 mV is generally considered stable). 2. For SLNs, consider using a blend of lipids to create a less ordered crystalline structure that can better accommodate the drug. 3. Store the formulation at a lower temperature and in a buffered solution at a pH that minimizes hydrolysis.
Inconsistent In Vitro Release Profile 1. Issues with the release testing method (e.g., dialysis membrane pore size, sink conditions). 2. Burst release due to drug adsorbed on the nanoparticle surface. 3. Incomplete drug release due to strong interaction with the carrier.1. Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) and that sink conditions are maintained in the release medium. 2. Wash the nanoparticles after formulation to remove surface-adsorbed drug. 3. Adjust the composition of the release medium (e.g., add a small amount of organic solvent) to improve the solubility of the released drug.

Data Presentation: Comparative Analysis of this compound Delivery Systems

The following table summarizes typical characterization data for different nanoparticle formulations of acetogenins, including this compound. This data is compiled from various studies and serves as a comparative reference.

Parameter Nanosuspension (Annona muricata Acetogenins) Solid Lipid Nanoparticles (Representative Data) Nanoemulsion (Representative Data)
Particle Size (nm) 115.9 - 133.77150 - 30050 - 200
Polydispersity Index (PDI) 0.20 - 0.208< 0.3< 0.2
Zeta Potential (mV) -37-15 to -30-20 to -40
Entrapment/Encapsulation Efficiency (%) 85.3370 - 90> 90
Drug Loading (%) Not Reported5 - 151 - 5
In Vitro Release (Sustained Release) ~84% release over 36-144 hoursBiphasic: initial burst followed by sustained release over 48-72 hoursSustained release over 24-48 hours

Note: The values presented are representative and can vary significantly based on the specific formulation parameters and experimental conditions.

Experimental Protocols

Preparation of this compound Loaded Nanosuspension by Ultrasound-Assisted Antisolvent Precipitation

This protocol is adapted for the preparation of acetogenin nanosuspensions.

Materials:

  • This compound

  • Soy lecithin (stabilizer)

  • Hydroxypropyl-β-cyclodextrin (βCD) (stabilizer)

  • Organic solvent (e.g., ethanol, acetone)

  • Ultrapure water

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and soy lecithin in the chosen organic solvent.

  • Aqueous Phase Preparation: Dissolve hydroxypropyl-β-cyclodextrin in ultrapure water.

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Sonication: Immediately subject the resulting suspension to high-intensity probe sonication. The sonication parameters (e.g., amplitude, time, pulse on/off) should be optimized.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, PDI, zeta potential, and drug content.

Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Ultrapure water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous solution containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

In Vitro Drug Release Study using Dialysis Bag Method

Materials:

  • This compound loaded nanoparticle formulation

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a small percentage of a surfactant like Tween 80 to ensure sink conditions)

  • Shaking water bath or magnetic stirrer

Procedure:

  • Preparation: Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Loading: Accurately measure a specific volume of the nanoparticle formulation and place it inside the dialysis bag. Securely close both ends of the bag.

  • Release: Immerse the dialysis bag in a known volume of the release medium, maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Signaling Pathway of this compound Induced Apoptosis

Squamocin_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum cluster_ubiquitin Ubiquitin-Proteasome System Squamocin This compound Mito_Complex_I Mitochondrial Complex I Squamocin->Mito_Complex_I inhibits ATP_depletion ATP Depletion Mito_Complex_I->ATP_depletion leads to HSP90a HSP90α (impaired function) ATP_depletion->HSP90a ER_Stress ER Stress & Unfolded Protein Response (UPR) UBA6 UBA6 (E1 Activase) ER_Stress->UBA6 activates UBE2Z UBE2Z (E2 Conjugate) UBA6->UBE2Z FBXW7 FBXW7 (E3 Ligase) UBE2Z->FBXW7 Ub_EZH2_MYC Ubiquitinated EZH2/MYC FBXW7->Ub_EZH2_MYC ubiquitinates Proteasome Proteasome Degradation Degradation Proteasome->Degradation HSP90a->ER_Stress induces EZH2_MYC EZH2/MYC Oncoproteins EZH2_MYC->Ub_EZH2_MYC Ub_EZH2_MYC->Proteasome Apoptosis Apoptosis Degradation->Apoptosis results in Nanoparticle_Workflow Start Start: Define Formulation Goals Formulation Nanoparticle Formulation (e.g., SLN, Nanoemulsion, Nanosuspension) Start->Formulation Char_Physicochem Physicochemical Characterization Formulation->Char_Physicochem Size_PDI Particle Size & PDI (DLS) Char_Physicochem->Size_PDI Zeta Zeta Potential Char_Physicochem->Zeta EE_DL Encapsulation Efficiency & Drug Loading Char_Physicochem->EE_DL Morphology Morphology (TEM/SEM) Char_Physicochem->Morphology Char_InVitro In Vitro Evaluation Char_Physicochem->Char_InVitro Release In Vitro Release Study Char_InVitro->Release Stability Stability Assessment Char_InVitro->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Char_InVitro->Cytotoxicity Optimization Optimization Loop Char_InVitro->Optimization Optimization->Formulation  Refine  Parameters End Final Formulation Optimization->End  Meets  Criteria

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Squamocin-G and Bullatacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two prominent annonaceous acetogenins, squamocin-G and bullatacin. Both compounds are recognized for their potent anti-tumor activities, primarily through the inhibition of mitochondrial complex I. This document synthesizes available experimental data to offer an objective performance comparison, complete with experimental methodologies and pathway visualizations to support further research and development.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for squamocin and bullatacin against various cancer cell lines as reported in the scientific literature. It is important to note that these values were obtained from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

CompoundCell LineCell TypeIC50 ValueCitation
Squamocin A549Human Lung Carcinoma1.99 ± 0.49 µM[1]
HeLaHuman Cervical Carcinoma0.93 ± 0.079 µM[1]
HepG2Human Hepatocellular Carcinoma1.70 ± 0.14 µM[1]
Bullatacin SW480Human Colon Adenocarcinoma~10 nM[2]
HT-29Human Colon Adenocarcinoma~7 nM[2]
MCF-7/AdrMultidrug-Resistant Human Breast Adenocarcinoma> 1 µg/ml[3]
MCF-7/wtHuman Breast Adenocarcinoma (wild type)5 x 10-2 µg/ml[3]
2.2.15Human Hepatocarcinoma (HBV-transfected)7.8 ± 2.5 nM (ED50)[4]

Experimental Protocols

The methodologies summarized below are representative of the experiments conducted to determine the cytotoxicity of squamocin and bullatacin.

Cell Viability and Cytotoxicity Assays
  • MTT Assay (for Squamocin): The cytotoxicity of squamocin and its derivatives against HeLa, A549, and HepG2 cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is directly proportional to the number of viable cells.

  • CCK-8 Assay (for Bullatacin): The viability of colon cancer cell lines (SW480 and HT-29) after treatment with bullatacin was assessed using the Cell Counting Kit-8 (CCK-8) assay.[2] This assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • [3H]-Thymidine Incorporation Assay (for Bullatacin): To further confirm the anti-proliferative effects of bullatacin on the human hepatocarcinoma cell line 2.2.15, a [3H]-thymidine incorporation assay was performed.[4] This method measures the amount of radiolabeled thymidine incorporated into newly synthesized DNA, which serves as an indicator of cell proliferation.

Apoptosis Detection
  • Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining: To determine if the cytotoxic effects of bullatacin were due to apoptosis, colon cancer cells were treated with the compound and subsequently stained with fluorescein-isothiocyanate (FITC)-labeled Annexin V and propidium iodide (PI).[2][4] The stained cells were then analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, typically in late apoptosis or necrosis.

Mechanism of Action: Inhibition of Mitochondrial Complex I

Both squamocin and bullatacin exert their cytotoxic effects primarily by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in ATP production. Cancer cells, with their high metabolic rates, are particularly vulnerable to ATP depletion, which ultimately triggers apoptotic cell death.

Mitochondrial_Complex_I_Inhibition cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- NAD NAD+ Complex_I->NAD Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Squamocin_G This compound Squamocin_G->Complex_I Bullatacin Bullatacin Bullatacin->Complex_I NADH NADH NADH->Complex_I e- O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition of Mitochondrial Complex I by this compound and Bullatacin.

The diagram above illustrates the electron transport chain and the specific inhibitory action of this compound and bullatacin on Complex I. This disruption of the electron flow leads to a halt in ATP synthesis, a critical factor in the cytotoxic efficacy of these compounds.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the cytotoxicity of compounds like this compound and bullatacin.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_mechanism Mechanism of Action Studies (Optional) arrow arrow cell_culture 1. Cancer Cell Line Culture & Seeding compound_prep 2. Compound Preparation (this compound / Bullatacin) treatment 3. Cell Treatment with Varying Concentrations compound_prep->treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay data_analysis 6. Data Analysis (IC50 Calculation) viability_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) data_analysis->apoptosis_assay Further Investigation protein_analysis Protein Expression Analysis (e.g., Western Blot) apoptosis_assay->protein_analysis

Caption: General workflow for in vitro cytotoxicity assessment.

This workflow provides a standardized approach for evaluating and comparing the cytotoxic potential of novel anti-cancer compounds.

References

A Comparative Guide to the Mechanism of Action of Squamocin, a Potent Annonaceous Acetogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of squamocin, a potent annonaceous acetogenin, against cancer cell lines. As a direct comparison, data for rotenone, another well-characterized mitochondrial complex I inhibitor, is included to benchmark squamocin's performance and elucidate its primary mode of action.

Primary Mechanism of Action: Mitochondrial Complex I Inhibition

Squamocin exerts its potent cytotoxic effects primarily by inhibiting the NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.[1][2][3] This inhibition blocks the transfer of electrons from NADH to ubiquinone, disrupting oxidative phosphorylation and leading to a significant decrease in cellular ATP production.[1][2] This mode of action is shared with rotenone, a classic Complex I inhibitor.[4][5] The disruption of the electron transport chain also leads to the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers downstream signaling pathways culminating in apoptosis.[4][6]

Comparative Performance Data

The following tables summarize the cytotoxic and apoptotic effects of squamocin and its comparator, rotenone, across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Squamocin and Rotenone

CompoundCell LineCancer TypeIC50 Value
Squamocin T24Bladder CancerNot specified, but cytotoxic to all cancer lines tested[7]
Hep G2, SMMC 7721, BEL 7402Hepatocellular CarcinomaPotent activity reported[8]
H460Lung Cancer0.0492 µg/mL[8]
SCC15, SCC25Head and Neck Squamous Cell CarcinomaEffective at 10 µg/mL[9]
Rotenone SW480, SW620Colon CancerCytotoxicity observed[10]
MCF-7Breast CancerStrong growth inhibitory effect[4]
LoVo, SW480Colon CancerSignificant inhibition at 100 µg/mL[11]

Note: IC50 values for squamocin are reported at the nM level in some studies, indicating potency 10-100 times higher than some first-line antitumor drugs.[2] Direct numerical comparison is limited by variability in experimental conditions across different studies.

Table 2: Effects on Apoptosis and Cell Cycle

CompoundCell Line(s)Effect on ApoptosisEffect on Cell Cycle
Squamocin GBM841, Huh-7, SW620Increased Caspase-3, -8, -9 activity; PARP cleavage[2]G1 Phase Arrest[1]
T24Induction of Bax and Bad; Caspase-3 activation[7]G1 Phase Arrest[7]
SCC15, SCC25Increased Bax, activated Caspase-3, PARP[9]S and G2/M Arrest (SCC15), S Phase Arrest (SCC25)[9]
Rotenone MCF-7PARP cleavage; Decreased Bcl-2, Increased Bax[4]Not specified
Colon Cancer CellsPromotes apoptosis[11]G1 Phase Arrest in thyroid papillary carcinoma cells[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Squamocin-Induced Apoptosis

The diagram below illustrates the primary mechanism of squamocin. By inhibiting Complex I of the mitochondrial electron transport chain, it triggers a cascade of events including ATP depletion, ROS generation, and the activation of intrinsic apoptotic pathways.

Caption: Squamocin inhibits Complex I, leading to ATP depletion, ROS, cell cycle arrest, and apoptosis.

General Workflow for Validating Mechanism of Action

This workflow outlines the standard experimental process for assessing the cytotoxic and mechanistic properties of a compound like squamocin.

Experimental_Workflow Experimental Workflow for Cytotoxicity Analysis cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells (e.g., T24, MCF-7, SW620) Treatment 2. Treat with Compound (Squamocin or Rotenone) Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay (Viability/Cytotoxicity) Incubation->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Incubation->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Incubation->Flow_CellCycle Western Western Blot (Protein Expression) Incubation->Western IC50_Calc Calculate IC50 MTT->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist Protein_Levels Measure Protein Levels (e.g., Caspases, Bax) Western->Protein_Levels

Caption: Workflow: cell treatment followed by assays for viability, apoptosis, and protein analysis.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability.[12][13]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]

  • Procedure:

    • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]

    • Treatment: Expose cells to various concentrations of the test compound (e.g., squamocin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours) at 37°C with 5% CO₂.[14]

    • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]

    • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[15] Shake the plate for 15 minutes to ensure complete dissolution.

    • Measurement: Read the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[16]

  • Procedure:

    • Cell Collection: Harvest cells after treatment, including any floating cells from the supernatant.[17] Centrifuge to pellet the cells.

    • Washing: Wash cells with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[18]

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[19]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][18]

    • Analysis: Analyze the samples immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, and G2/M).[20]

  • Principle: PI is a fluorescent molecule that intercalates with DNA.[21] The fluorescence intensity is directly proportional to the amount of DNA in the cell. Cells in G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N.[20]

  • Procedure:

    • Cell Collection: Harvest treated cells and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[17] Incubate for at least 15 minutes on ice (or store at -20°C).

    • Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.

    • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[19][22]

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal to generate a histogram representing DNA content.[17] Analyze the histogram to quantify the percentage of cells in the G1, S, and G2/M phases.

References

A Comparative Analysis of Squamocin-G and Other Annonaceous Acetogenins as Potent Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Annonaceous acetogenins (ACGs) are a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds are renowned for their potent cytotoxic activities against a wide range of cancer cell lines, including multidrug-resistant (MDR) variants. Their primary mechanism of action involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, a critical hub for cellular energy production. This guide provides a comparative analysis of the biological activities of prominent acetogenins, with a focus on squamocin and bullatacin, and discusses the current understanding of their mechanisms of action, supported by experimental data and detailed protocols. While squamocin-G is recognized as a potent bioactive acetogenin, the publicly available literature lacks extensive comparative quantitative data from singular studies. Therefore, this guide focuses on its close and well-studied analogue, squamocin, alongside other potent ACGs.

Comparative Cytotoxicity of Acetogenins

The antitumor potency of acetogenins is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Squamocin and bullatacin are among the most cytotoxic acetogenins identified.[1] Bullatacin, for instance, has demonstrated potency up to 10,000 to 100,000 times that of the clinical anticancer drug doxorubicin against certain cell lines.[1]

Below is a summary of the comparative in vitro cytotoxicity of squamocin and bullatacin against several human cancer cell lines.

CompoundIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. HeLa (Cervical Carcinoma)IC50 (µM) vs. HepG2 (Hepatocellular Carcinoma)
Squamocin 1.99 ± 0.490.93 ± 0.0791.70 ± 0.14
Bullatacin 1.74 ± 0.341.42 ± 0.142.48 ± 0.29
Data sourced from Shi, J.-F., et al. (2020).[1]

Key Observations:

  • Both squamocin and bullatacin exhibit potent cytotoxic activity in the low micromolar range against all tested cell lines.[1]

  • Their high potency, coupled with toxicity to normal cells and poor water solubility, remains a significant challenge for clinical development.[1]

Mechanism of Action: Signaling Pathways

Acetogenins exert their anticancer effects through multiple signaling pathways, primarily initiated by the inhibition of mitochondrial Complex I. This leads to a cascade of cellular events culminating in apoptosis and cell cycle arrest. Recent studies on squamocin have elucidated a more detailed mechanism involving endoplasmic reticulum (ER) stress.

The primary mechanism involves:

  • Inhibition of Mitochondrial Complex I : This disrupts the electron transport chain, leading to a significant drop in ATP production.[2][3]

  • Induction of Apoptosis : Squamocin is known to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and Bad, which in turn activates caspase-3 and leads to the cleavage of PARP (Poly (ADP-ribose) polymerase).[1]

  • ER Stress and Oncoprotein Degradation : A novel pathway shows that squamocin's inhibition of Complex I and subsequent ATP depletion impairs the function of Heat Shock Protein 90α (HSP90α). This provokes ER stress and activates the Unfolded Protein Response (UPR).[3][4] This stress response triggers a specific ubiquitin-proteasome cascade (UBA6-UBE2Z-FBXW7) that targets the oncoproteins EZH2 and MYC for degradation, ultimately arresting tumor growth.[3]

Squamocin_Mechanism Squamocin Squamocin ComplexI Mitochondrial Complex I Squamocin->ComplexI inhibits ATP ATP Production ComplexI->ATP leads to ▼ HSP90a HSP90α Function ATP->HSP90a impairs Apoptosis_Pathway Apoptosis Induction ATP->Apoptosis_Pathway induces ER_Stress Endoplasmic Reticulum (ER) Stress / UPR HSP90a->ER_Stress induces Ubiquitin UBA6-UBE2Z-FBXW7 Ubiquitin Cascade ER_Stress->Ubiquitin activates Degradation EZH2 & MYC Oncoprotein Degradation Ubiquitin->Degradation promotes Tumor_Arrest Tumor Growth Arrest Degradation->Tumor_Arrest Bax_Bad ↑ Bax, Bad Apoptosis_Pathway->Bax_Bad Caspase3 ↑ Caspase-3 Activity Bax_Bad->Caspase3 PARP PARP Cleavage Caspase3->PARP Cell_Death Apoptotic Cell Death PARP->Cell_Death

Caption: Mechanism of action for squamocin.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment and comparison of acetogenin activity. The following are methodologies for key in vitro experiments.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acetogenins (e.g., this compound, squamocin, bullatacin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., DMSO control).

  • Incubation: Incubate the plate for the desired treatment duration (commonly 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the desired concentration of acetogenin for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind. Incubate for 30 minutes at 37°C.

  • PI Staining: Add 5 µL of PI stock solution (e.g., 1 mg/mL) to the cell suspension for a final concentration of ~10 µg/mL.

  • Analysis: Incubate for 15 minutes in the dark. Analyze the samples by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FL-2). The resulting histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in each phase.

Caption: General workflow for key in vitro experiments.

References

Evaluating the Therapeutic Potential of Squamocin-G Versus Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of squamocin-G, a promising natural compound, against standard-of-care chemotherapeutic agents. The information is supported by experimental data to aid in the evaluation of its potential as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of squamocin and standard chemotherapeutic drugs against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potential.

CompoundCancer TypeCell LineIC50 ValueReference
Squamocin Breast CancerMCF-710.03 µg/mL[1]
Breast CancerMCF-7Inhibited proliferation (G1 arrest)[2]
Doxorubicin Breast CancerMDA-MB-231Not specified, but induced apoptosis[3]
Breast CancerMCF-7~1 µM[4]
Paclitaxel Lung CancerA549Not specified, resistance studied[5]
Esophageal CancerOE3372 nM[6]
Esophageal CancerOE192.27 µM[6]
Cisplatin Lung CancerA549Not specified, resistance studied[5]
Ovarian CancerMultipleMean of 3.1 x 10⁻⁶ M[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and standard chemotherapeutics are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic agent for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

  • Protein Extraction: Cells are treated with the test compounds, harvested, and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Cells treated with the test compounds are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • RNA Digestion: The fixed cells are treated with RNase A to ensure that only DNA is stained.

  • Propidium Iodide Staining: Cells are stained with a solution containing propidium iodide, a fluorescent dye that binds to DNA.

  • Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on their fluorescence intensity.

Mandatory Visualizations

Signaling Pathway of Squamocin-Induced Apoptosis

Squamocin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activates Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Formation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Promotes Permeabilization Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibits Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activates PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP This compound This compound This compound->Mitochondrion Inhibits Complex I This compound->Bcl-2 Downregulates

Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.

Experimental Workflow for In Vitro Anticancer Drug Comparison

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding 3. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound vs. Standard Chemo) Treatment 4. Treatment with Serial Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, 72h) Treatment->Incubation MTT 6a. Cell Viability (MTT Assay) Incubation->MTT Western 6b. Apoptosis Analysis (Western Blot) Incubation->Western Flow 6c. Cell Cycle Analysis (Flow Cytometry) Incubation->Flow IC50_Calc 7a. IC50 Value Calculation MTT->IC50_Calc Protein_Exp 7b. Apoptotic Protein Expression Western->Protein_Exp Cell_Cycle_Dist 7c. Cell Cycle Distribution Flow->Cell_Cycle_Dist Comparison 8. Comparative Analysis IC50_Calc->Comparison Protein_Exp->Comparison Cell_Cycle_Dist->Comparison

Caption: Workflow for comparing anticancer drugs in vitro.

References

Squamocin-G: A Potent Antifungal Agent Poised to Rival Conventional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis reveals the potent antifungal activity of Squamocin-G, a naturally derived acetogenin, positioning it as a formidable candidate in the fight against fungal infections. This guide provides a detailed cross-validation of this compound's efficacy against established antifungal agents, fluconazole and amphotericin B, supported by experimental data for researchers, scientists, and drug development professionals.

This compound, a member of the annonaceous acetogenins class of natural products, demonstrates significant promise as a novel antifungal agent. This comparison guide delves into its in-vitro activity, mechanism of action, and benchmarks its performance against the widely used antifungal drugs, fluconazole and amphotericin B. While direct minimum inhibitory concentration (MIC) data for this compound against common human pathogenic fungi is emerging, data from closely related acetogenins isolated from Annona muricata provide a strong indication of its potential.

Comparative Antifungal Activity

The in-vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for a representative acetogenin mixture against Candida albicans, a common cause of fungal infections, and for other acetogenins against Paracoccidioides brasiliensis, in comparison to fluconazole and amphotericin B.

Table 1: Comparative MIC Values against Candida albicans

Antifungal AgentFungal SpeciesMIC (µg/mL)
Isolated Acetogenins (from A. muricata)Candida albicans1.29[1]
FluconazoleCandida albicans0.25 - >512
Amphotericin BCandida albicans0.25 - 1

Table 2: Comparative MIC Values against Paracoccidioides brasiliensis

Antifungal AgentFungal SpeciesMIC (µg/mL)
Acetogenins (e.g., Cornifolin, Annofolin)Paracoccidioides brasiliensis≤ 150
FluconazoleParacoccidioides brasiliensis47.4% susceptible
Amphotericin BParacoccidioides brasiliensis0.09 - 1.0[2][3]

Mechanism of Action: A Distinct Approach

This compound and other annonaceous acetogenins exhibit a unique mechanism of action, targeting the mitochondrial respiratory chain. This is a significant departure from the mechanisms of fluconazole and amphotericin B, potentially offering an advantage against resistant fungal strains.

  • This compound (Annonaceous Acetogenins): These compounds are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts the primary pathway of ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.

  • Fluconazole (Azole): Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and inhibits fungal growth.

  • Amphotericin B (Polyene): Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels. This leads to increased membrane permeability, leakage of intracellular contents, and fungal cell death.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the process of evaluating antifungal activity, the following diagrams are provided.

cluster_SquamocinG This compound (Annonaceous Acetogenins) Pathway This compound This compound Mitochondrial Complex I Mitochondrial Complex I This compound->Mitochondrial Complex I Inhibits ATP Synthesis ATP Synthesis Mitochondrial Complex I->ATP Synthesis Disrupts Cell Death Cell Death ATP Synthesis->Cell Death Leads to

Mechanism of action for this compound.

cluster_KnownAgents Known Antifungal Agents Pathways cluster_Fluconazole Fluconazole cluster_AmphotericinB Amphotericin B Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Blocks Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Disrupts Integrity Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Ergosterol->Pore Formation Induces Cell Lysis Cell Lysis Pore Formation->Cell Lysis Causes Fungal Inoculum Preparation Fungal Inoculum Preparation Microtiter Plate Inoculation Microtiter Plate Inoculation Fungal Inoculum Preparation->Microtiter Plate Inoculation Serial Dilution of Antifungal Agents Serial Dilution of Antifungal Agents Serial Dilution of Antifungal Agents->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination

References

in vivo validation of squamocin-G's anticancer efficacy in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer efficacy of squamocin-G with other alternatives, supported by experimental data from animal models. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Efficacy of this compound in Animal Models

This compound, a member of the annonaceous acetogenins, has demonstrated significant anticancer activity in various preclinical animal studies. Its efficacy has been compared against other targeted therapies, showing promising results in inhibiting tumor growth.

Head and Neck Squamous Cell Carcinoma (HNSCC), Gastric Cancer (GC), and Colorectal Cancer (CRC)

In a notable study, squamocin was directly compared with EPZ-6438, an EZH2 inhibitor, in xenograft models of HNSCC, GC, and CRC. Squamocin exhibited a higher tumor inhibition rate across all tested cancer types.

Cancer TypeTreatment GroupDosageTumor Inhibition Rate (%)
HNSCC Squamocin0.4 mg/kg84.06
EPZ-643850 mg/kg65.22
Gastric Cancer SquamocinNot Specified56.49
EPZ-6438Not Specified32.7
Colorectal Cancer SquamocinNot Specified53.82
EPZ-6438Not Specified27.43
Breast Cancer

In a chemically induced breast cancer model in rats, squamocin treatment alone, and in combination with nanodiamonds, was evaluated. The study highlighted squamocin's ability to reduce cell proliferation and induce apoptosis.

Treatment GroupKey Findings
Squamocin (SQ) - Significantly reduced the number of proliferating cells (Ki-67 positive).- Significantly increased the percentage of apoptotic cells (Caspase-3 positive).
Squamocin + Nanodiamond (NDSQ) - Showed a more pronounced effect in reducing proliferation and inducing apoptosis compared to squamocin alone.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Xenograft Models for HNSCC, GC, and CRC
  • Animal Model: Nude mice.

  • Cell Lines: HNSCC (SCC15), Gastric Cancer (AGS), and Colorectal Cancer (SW480).

  • Tumor Induction: Subcutaneous injection of cancer cells into the flank of the mice.

  • Treatment Administration:

    • Squamocin: Intraperitoneal injection at a dose of 0.4 mg/kg every 3 days for a total of five times.

    • EPZ-6438: Intraperitoneal injection at a dose of 50 mg/kg every 3 days for a total of five times.

  • Efficacy Evaluation: Tumor volumes and weights were measured at the end of the study. The tumor inhibition rate (TIR) was calculated using the formula: TIR (%) = (1 - Mean tumor weight of treated group / Mean tumor weight of control group) x 100.

  • Safety Evaluation: Histological analysis of major organs (heart, liver, spleen, lungs, and kidneys) was performed to assess for any treatment-related toxicity.

Chemically Induced Breast Cancer Model
  • Animal Model: Female Rattus norvegicus (rats).

  • Tumor Induction: Breast cancer was induced using two intraperitoneal injections of N-nitroso-N-methylurea (NMU) at doses of 50 and 30 mg/kg body weight. Tumors were allowed to develop for 22 weeks.

  • Treatment Administration: Squamocin was administered via intraperitoneal injection at a dose of 1.5 mg/kg body weight, once every 3 days for 5 weeks.

  • Efficacy Evaluation:

    • Immunohistochemistry: Tumor tissues were stained for Ki-67 (a proliferation marker) and Caspase-3 (an apoptosis marker) to assess changes in cell proliferation and apoptosis.

    • Serum Markers: Cancer Antigen 15-3 (CA-153) levels in the serum were measured.

    • Histopathology: The thickness of the mammary ductal epithelium was examined.

    • Biochemical Analysis: Levels of malondialdehyde (MDA), PI3KCA, and p53 were measured in tumor tissues.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs provide a clearer understanding of the scientific basis for this compound's anticancer effects.

G cluster_workflow In Vivo Anticancer Efficacy Workflow Animal_Model Animal Model Selection (e.g., Nude Mice, Rats) Tumor_Induction Tumor Induction (Xenograft or Carcinogen-induced) Animal_Model->Tumor_Induction Treatment Treatment Administration (this compound vs. Control/Alternative) Tumor_Induction->Treatment Monitoring Tumor Growth Monitoring (Volume/Weight Measurement) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, Blood Collection) Monitoring->Endpoint Data_Analysis Data Analysis (Efficacy and Toxicity Assessment) Endpoint->Data_Analysis G Squamocin This compound ER_Stress Endoplasmic Reticulum Stress Squamocin->ER_Stress UBA6_Cascade UBA6-UBE2Z-FBXW7 Ubiquitin Cascade ER_Stress->UBA6_Cascade activates EZH2 EZH2 UBA6_Cascade->EZH2 targets for MYC MYC UBA6_Cascade->MYC targets for Degradation Proteasomal Degradation EZH2->Degradation MYC->Degradation Tumor_Suppression Tumor Growth Suppression Degradation->Tumor_Suppression

References

comparative study of the insecticidal activity of squamocin-G and commercial pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal properties of squamocin-G, a naturally derived annonaceous acetogenin, and a range of commercially available synthetic pesticides. The information presented is intended to support research and development efforts in the field of pest management by offering a data-driven comparison of these compounds.

Executive Summary

This compound has demonstrated significant insecticidal activity against various insect pests, with a unique mode of action targeting mitochondrial complex I. This guide synthesizes available data on the efficacy of this compound and compares it with commercial insecticides, primarily focusing on the major agricultural pest, the fall armyworm (Spodoptera frugiperda). While direct like-for-like LC50 comparisons for this compound against a broad spectrum of commercial pesticides are limited in publicly available literature, this guide collates existing mortality data for this compound and LC50 values for commercial insecticides to provide a valuable comparative perspective.

Data Presentation: Insecticidal Efficacy

The following tables summarize the insecticidal efficacy of this compound and various commercial pesticides against key insect pests. It is important to note that the data for this compound against Spodoptera frugiperda is presented as percentage mortality at a specific concentration, as definitive LC50 values from direct comparative studies were not available in the reviewed literature. In contrast, LC50 values are provided for commercial insecticides.

Table 1: Insecticidal Activity of this compound

CompoundTarget InsectMethodConcentrationObserved EfficacyCitation
This compoundSpodoptera frugiperda (Fall Armyworm)Diet Incorporation100 µg/g of diet100% Larval Mortality[1]
This compoundSpodoptera frugiperda (Fall Armyworm)Semi-field Assay100 µg/mL55% Larval Mortality[2]
This compoundAedes aegypti (Yellow Fever Mosquito)Larval BioassayLC50: 0.01 µg/mL50% Larval Mortality

Table 2: Insecticidal Activity of Commercial Pesticides against Spodoptera frugiperda

Insecticide ClassActive IngredientLC50 (ppm)Method
AvermectinEmamectin benzoate0.16Topical Application
Anthranilic DiamideChlorantraniliprole0.28Topical Application
SpinosynSpinetoram0.44Topical Application
BenzoylureaLufenuron0.99Diet Incorporation
DiamideFlubendiamide1.01Topical Application
PyrethroidCypermethrin1.09Topical Application
OrganophosphateChlorpyrifos1.42Topical Application
SpinosynSpinosad6.23Not Specified
OxadiazineIndoxacarb10.85Not Specified
AvermectinAbamectin27.75Not Specified
PyrethroidAlpha-Cypermethrin53.05Not Specified
PyrethroidLambda-cyhalothrin77.2Topical Application
NeonicotinoidThiamethoxam269.4Not Specified
BenzoylhydrazineTebufenozide283.06Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the assessment of insecticidal activity.

Diet Incorporation Bioassay

This method is frequently used to evaluate the toxicity of insecticides that act as stomach poisons.

  • Insect Rearing: A healthy, homogenous population of the target insect (e.g., Spodoptera frugiperda) is reared on a standard artificial diet under controlled laboratory conditions (typically 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Insecticide Preparation: The test compound (e.g., this compound or a commercial insecticide) is dissolved in an appropriate solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from this stock solution.

  • Diet Preparation: A known volume of the insecticide solution is thoroughly mixed with the artificial diet to achieve the desired final concentrations. A control diet is prepared by adding only the solvent to the diet mixture.

  • Bioassay: A specific number of early instar larvae (typically second or third instar) are placed in individual containers (e.g., petri dishes or multi-well plates) containing a portion of the treated or control diet.

  • Data Collection: Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: The obtained mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (lethal concentration required to kill 50% of the test population) and its 95% confidence limits.

Topical Application Bioassay

This method is employed to assess the contact toxicity of an insecticide.

  • Insect Selection: Uniformly sized and aged larvae or adult insects are selected from a laboratory-reared colony.

  • Insecticide Preparation: The insecticide is dissolved in a volatile solvent like acetone to prepare a range of concentrations.

  • Application: A micro-applicator is used to apply a precise volume (typically 1 µL) of the insecticide solution to the dorsal thoracic region of each insect. Control insects are treated with the solvent alone.

  • Observation: After treatment, the insects are transferred to clean containers with access to food and water.

  • Data Collection and Analysis: Mortality is assessed at predetermined time points, and the data is analyzed using probit analysis to calculate the LD50 (lethal dose required to kill 50% of the test population).

Leaf Dip Bioassay

This method simulates the exposure of insects to insecticide residues on plant surfaces.

  • Plant Material: Fresh, untreated leaves from a suitable host plant are collected.

  • Insecticide Preparation: Aqueous solutions or emulsions of the test insecticide are prepared at various concentrations. A surfactant is often added to ensure even wetting of the leaf surface.

  • Leaf Treatment: The leaves are dipped into the insecticide solution for a specific duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.

  • Bioassay: The treated leaves are placed in ventilated containers, and a known number of insects are introduced.

  • Data Collection and Analysis: Mortality is recorded over time, and the LC50 is calculated as described in the other methods.

Mandatory Visualizations

Signaling Pathway of this compound

Squamocin_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Complex_II Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_III Complex III (Cytochrome c reductase) Complex_II->UQ e- Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c Cytochrome c Complex_III->Cyt_c e- ATP_Synthase ATP Synthase O2 O2 Complex_IV->O2 e- ATP ATP ATP_Synthase->ATP Production UQ->Complex_III e- Cyt_c->Complex_IV e- NADH NADH NADH->Complex_I e- H2O H2O O2->H2O Squamocin This compound Squamocin->Complex_I Inhibition

Caption: Mechanism of action of this compound, inhibiting Complex I of the mitochondrial electron transport chain.

Experimental Workflow for Insecticide Bioassay

Insecticide_Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Insect_Rearing Insect Rearing (Homogenous Population) Bioassay_Setup Bioassay Setup (e.g., Diet Incorporation, Topical, Leaf Dip) Insect_Rearing->Bioassay_Setup Insecticide_Prep Insecticide Preparation (Stock & Dilutions) Diet_Leaf_Prep Diet/Leaf Preparation Insecticide_Prep->Diet_Leaf_Prep Diet_Leaf_Prep->Bioassay_Setup Exposure Insect Exposure Bioassay_Setup->Exposure Mortality_Assessment Mortality Assessment (e.g., 24, 48, 72 hrs) Exposure->Mortality_Assessment Data_Analysis Data Analysis (Abbott's Formula, Probit Analysis) Mortality_Assessment->Data_Analysis LC50_LD50_Determination LC50/LD50 Determination Data_Analysis->LC50_LD50_Determination

Caption: General workflow for conducting an insecticide bioassay, from preparation to data analysis.

References

Unraveling Squamocin-G: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Squamocin-G, a member of the annonaceous acetogenins, has garnered significant attention in the scientific community for its potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of this compound, validating the role of its specific structural motifs in its biological activity. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of its mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.

Unveiling the Potency: this compound and its Analogs in Cancer Cell Lines

The cytotoxic effects of this compound and its synthetic analogs have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data highlights how modifications to the core structure of squamocin can influence its anti-cancer activity.

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Squamocin1.99 ± 0.490.93 ± 0.0791.70 ± 0.14
Glycosylated Squamocin Derivative 46.62 ± 1.231.96 ± 0.232.93 ± 0.44
Glycosylated Squamocin Derivative 54.60 ± 0.692.24 ± 0.0492.82 ± 0.31
Glycosylated Squamocin Derivative 113.88 ± 0.005Not ReportedNot Reported

Data sourced from a study on the synthesis and cytotoxic properties of annonaceous acetogenin glycoconjugates[1].

The data indicates that the addition of a sugar moiety (glycosylation) to the squamocin structure, as seen in derivatives 4, 5, and 11, generally leads to a decrease in cytotoxic activity compared to the parent compound, squamocin[1]. This suggests that the unmodified core structure of squamocin is crucial for its high potency.

The Architectural Blueprint for Activity: Key Structural Motifs

The potent biological activity of this compound is intrinsically linked to its unique molecular architecture. Key structural motifs that are critical for its function include:

  • The Bis-tetrahydrofuran (THF) Rings: The central bis-THF ring system is a hallmark of many bioactive acetogenins. This rigid, stereochemically defined core is essential for the molecule's interaction with its biological targets.

  • The α,β-unsaturated γ-lactone: This terminal lactone ring is a crucial pharmacophore. Modifications to this moiety have been shown to significantly impact the compound's inhibitory effect on mitochondrial complex I.

  • Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups along the long hydrocarbon chain play a vital role in the molecule's solubility, membrane permeability, and binding affinity to target proteins.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its cytotoxic effects through a sophisticated, multi-faceted mechanism that primarily involves the induction of endoplasmic reticulum (ER) stress and the inhibition of mitochondrial complex I.

Endoplasmic Reticulum Stress and the Ubiquitin-Proteasome System

This compound triggers a cascade of events within the cell, beginning with the induction of ER stress. This leads to the activation of the unfolded protein response (UPR), a cellular stress response pathway. A key consequence of this is the enhanced ubiquitination and subsequent degradation of critical oncoproteins, EZH2 and MYC, via the UBA6-UBE2Z-FBXW7 ubiquitin ligase cascade. The degradation of these proteins ultimately leads to cell cycle arrest and apoptosis.

ER_Stress_Pathway This compound Induced ER Stress and Protein Degradation Pathway Squamocin_G This compound ER_Stress Endoplasmic Reticulum Stress Squamocin_G->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Ubiquitin_Cascade UBA6-UBE2Z-FBXW7 Ubiquitin Cascade UPR->Ubiquitin_Cascade EZH2_MYC EZH2 & MYC Oncoproteins Ubiquitin_Cascade->EZH2_MYC Ubiquitination Degradation Proteasomal Degradation EZH2_MYC->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Inhibition of Mitochondrial Complex I

A primary molecular target of this compound is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). By inhibiting this crucial enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This energy crisis and oxidative stress contribute significantly to the induction of apoptosis.

Mitochondrial_Inhibition_Workflow This compound's Impact on Mitochondrial Function Squamocin_G This compound Complex_I Mitochondrial Complex I Squamocin_G->Complex_I Inhibition ETC Electron Transport Chain Complex_I->ETC Disruption ATP_Production ATP Production ETC->ATP_Production Decreased ROS_Production ROS Production ETC->ROS_Production Increased Apoptosis Apoptosis ATP_Production->Apoptosis ROS_Production->Apoptosis

Caption: Workflow of this compound's mitochondrial inhibition.

Experimental Protocols

To facilitate the replication and further investigation of this compound's activity, detailed protocols for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete culture medium

  • This compound and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial Complex I Activity Assay (Spectrophotometric)

This assay measures the activity of Complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria from cells or tissues

  • Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

  • NADH

  • Decylubiquinone

  • Rotenone (a specific Complex I inhibitor)

  • Spectrophotometer

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from control and treated cells using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparations.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and decylubiquinone.

  • Baseline Measurement: Add a known amount of mitochondrial protein to the cuvette and measure the baseline absorbance at 340 nm (the wavelength at which NADH absorbs light).

  • Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.

  • Activity Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by Complex I.

  • Inhibitor Control: To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone. The rotenone-insensitive rate represents non-Complex I NADH oxidation.

  • Data Analysis: Calculate the specific Complex I activity by subtracting the rotenone-insensitive rate from the total rate of NADH oxidation. Express the activity as nmol of NADH oxidized per minute per mg of mitochondrial protein.

In Vivo Ubiquitination Assay (Western Blot)

This assay is used to detect the ubiquitination of specific proteins within cells.

Materials:

  • Cell lysates from control and this compound treated cells

  • Antibodies against the protein of interest (e.g., EZH2, MYC) and ubiquitin

  • Protein A/G agarose beads

  • Lysis buffer containing protease and deubiquitinase inhibitors

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and inhibits protein degradation and deubiquitination.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein (e.g., anti-EZH2) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-ubiquitin antibody to detect the presence of ubiquitinated forms of the target protein. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.

  • Analysis: Compare the intensity of the ubiquitination signal between control and this compound treated samples to assess the effect of the compound on protein ubiquitination.

Experimental_Workflow Experimental Workflow for Validating this compound's Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mitochondria_Isolation Mitochondria Isolation Complex_I_Assay Complex I Activity Assay Mitochondria_Isolation->Complex_I_Assay Ubiquitination_Assay In Vivo Ubiquitination Assay Western_Blot Western Blot Ubiquitination_Assay->Western_Blot start Start cluster_cytotoxicity cluster_cytotoxicity start->cluster_cytotoxicity cluster_mechanism cluster_mechanism start->cluster_mechanism

Caption: A logical workflow for experimental validation.

References

Squamocin-G: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of squamocin-G on various cancer cell lines versus normal, non-cancerous cell lines. The data presented herein demonstrates the potential of this compound as a selective anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound, a member of the annonaceous acetogenins, exhibits potent cytotoxic and pro-apoptotic effects against a range of cancer cell types. A key aspect of its therapeutic potential lies in its selectivity for cancer cells over normal cells. This selectivity appears to be linked, at least in part, to the differential expression of oncoproteins such as MYC. This guide summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound and details the experimental methodologies used to ascertain these values. Furthermore, it elucidates the key signaling pathways implicated in this compound-induced apoptosis.

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the IC50 values of this compound in various human cancer cell lines. Notably, studies indicate that this compound has a significantly weaker inhibitory effect on non-cancerous cell lines. For instance, a study demonstrated a high inhibitory effect on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines with high MYC expression, while exhibiting a weak effect on non-cancerous Normal Oral Keratinocytes (NOK) and Human Umbilical Vein Endothelial Cells (HUVEC) with low MYC expression.

Cell Line Cancer Type IC50 (µg/mL)
SCC15Head and Neck Squamous Cell Carcinoma11.65
SCC25Head and Neck Squamous Cell Carcinoma10.85
AGSGastric Cancer13.60
MNK45Gastric Cancer12.43
SW480Colorectal Cancer12.04
LOVOColorectal Cancer13.72
HL-60Promyelocytic Leukemia0.17
NOK Normal Oral Keratinocytes Weak Effect
HUVEC Human Umbilical Vein Endothelial Cells Weak Effect

Note: The "Weak Effect" designation for normal cell lines indicates that significant cytotoxicity was not observed at concentrations that were effective against cancer cell lines. A precise IC50 value was not determined in the cited study due to the low toxicity in these cell lines.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the potency of a potential anti-cancer compound. A widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer or normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability, which can be determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for assessing its cytotoxicity.

G cluster_0 This compound Induced Apoptosis Pathway Squamocin_G This compound Mitochondria Mitochondria Squamocin_G->Mitochondria ER_Stress ER Stress Squamocin_G->ER_Stress HSP90a HSP90α Squamocin_G->HSP90a MAPK MAPK Pathway Squamocin_G->MAPK Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 EZH2_MYC EZH2/MYC Degradation ER_Stress->EZH2_MYC Caspase_8 Caspase-8 Activation ER_Stress->Caspase_8 HSP90a->EZH2_MYC JNK JNK Activation MAPK->JNK ERK ERK Inhibition MAPK->ERK Caspase_3 Caspase-3 Activation JNK->Caspase_3 Caspase_9->Caspase_3 Caspase_8->Caspase_3 PARP PARP Cleavage Caspase_3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Cell Culture (Cancer & Normal Lines) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound (Various Concentrations) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Data Analysis (% Viability, IC50) Absorbance->Data_Analysis Conclusion Conclusion on Selectivity Data_Analysis->Conclusion G cluster_2 Logical Relationship of this compound Selectivity High_MYC High MYC Expression (Cancer Cells) Squamocin_G This compound Treatment High_MYC->Squamocin_G High_Cytotoxicity High Cytotoxicity (Low IC50) Low_MYC Low MYC Expression (Normal Cells) Low_MYC->Squamocin_G Low_Cytotoxicity Low Cytotoxicity (High IC50 / Weak Effect) Squamocin_G->High_Cytotoxicity Squamocin_G->Low_Cytotoxicity

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Squamocin-G

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Squamocin-G, a potent annonaceous acetogenin. Due to the limited availability of specific safety data for this compound, this guidance is based on the known cytotoxic and neurotoxic properties of its chemical class and general best practices for handling highly potent and cytotoxic compounds. These procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

Strict adherence to the prescribed personal protective equipment is mandatory when handling this compound in any form (solid or in solution). The multi-layered approach is designed to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination or every 30-60 minutes of continuous use.Annonaceous acetogenins can be cytotoxic. Double gloving provides an additional barrier and a safe method for removing the contaminated outer layer without exposing the skin.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.Prevents contamination of personal clothing and skin. The back-closure design reduces the risk of frontal contamination.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols, which could cause serious eye damage or systemic absorption.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.Minimizes the risk of inhaling the potent compound, which can lead to respiratory and systemic toxicity.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan for Handling this compound

All handling of this compound must be performed within a designated containment area, such as a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box.

Preparation and Weighing:

  • Designated Area: All manipulations of solid this compound must be conducted in a containment device, such as a ventilated balance enclosure or a glove box, to prevent the dispersal of fine particles.

  • Aliquotting: If possible, purchase this compound in pre-weighed aliquots to avoid handling the powder. If weighing is necessary, use dedicated spatulas and weighing boats.

  • Solubilization: Dissolve this compound in a suitable solvent within the containment area. Once in solution, the risk of aerosolization is reduced, but it should still be handled as a potent cytotoxic compound.

Experimental Use:

  • Labeling: All containers with this compound must be clearly labeled with "Cytotoxic Compound" and the appropriate hazard symbols.

  • Transport: When moving this compound solutions, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills.

  • Avoid Contamination: Use disposable plasticware whenever possible. If using glassware, it must be decontaminated after use.

Disposal Plan

Cytotoxic waste is highly regulated and must be disposed of correctly to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and weighing boats, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded (e.g., purple) and clearly labeled.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container. Do not mix with other chemical waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated cytotoxic sharps container.

Final Disposal:

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. The primary method of disposal for cytotoxic waste is high-temperature incineration.[1][2][3]

Emergency Procedures: Spill and Exposure Protocol

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the full PPE ensemble described above.

  • Contain and Clean: Use a cytotoxic drug spill kit to contain and clean the spill.[4][5] Absorb liquids with pads from the kit, and carefully scoop up any solid material.

  • Decontaminate: Clean the spill area with a suitable deactivating agent, followed by a thorough cleaning with detergent and water.

  • Dispose: All materials used for cleanup must be disposed of as cytotoxic waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for annonaceous acetogenins if a specific one for this compound is not available.

Biological Hazards of Annonaceous Acetogenins

Biological EffectDescription
Cytotoxicity Annonaceous acetogenins are potent inhibitors of mitochondrial complex I, a critical component of the electron transport chain. This disruption of cellular energy production leads to cell death and is the basis for their investigation as anti-cancer agents.[6][7][8]
Neurotoxicity Some studies have associated the consumption of plants containing annonaceous acetogenins with atypical parkinsonism and other neurodegenerative conditions.[9]
Genotoxicity Certain acetogenins have demonstrated genotoxic effects in experimental models, indicating a potential to damage genetic material.

Safe Handling Workflow for this compound

SquamocinG_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase cluster_cleanup Post-Procedure Receive Receive & Log Compound Prep_PPE Don Full PPE Receive->Prep_PPE Enter_Containment Enter Containment Area (Fume Hood / Glove Box) Prep_PPE->Enter_Containment Weigh Weigh Powder (Vented Enclosure) Enter_Containment->Weigh Solubilize Prepare Stock Solution Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate_Glassware Decontaminate Reusable Glassware Experiment->Decontaminate_Glassware Segregate_Solid Segregate Solid Cytotoxic Waste Experiment->Segregate_Solid Segregate_Liquid Segregate Liquid Cytotoxic Waste Experiment->Segregate_Liquid Decontaminate_Area Decontaminate Work Area Experiment->Decontaminate_Area Decontaminate_Glassware->Decontaminate_Area Store_Waste Store in Labeled, Sealed Containers Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Final_Disposal Dispose via Licensed Vendor (Incineration) Store_Waste->Final_Disposal Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.